molecular formula C7H5FN2 B1330671 4-fluoro-1H-benzimidazole CAS No. 5847-89-2

4-fluoro-1H-benzimidazole

Cat. No.: B1330671
CAS No.: 5847-89-2
M. Wt: 136.13 g/mol
InChI Key: QUQMWOHZXVXIBI-UHFFFAOYSA-N
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Description

4-fluoro-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQMWOHZXVXIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323081
Record name 4-fluoro-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5847-89-2
Record name 5847-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluoro-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 4-fluoro-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. As a fluorinated derivative of benzimidazole, it possesses unique physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. The precise structural elucidation and confirmation of such molecules are paramount for advancing research and ensuring the integrity of scientific findings. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document details the expected spectroscopic data for this compound, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this and similar compounds. The information herein is intended to serve as a valuable resource for researchers actively engaged in the synthesis, purification, and characterization of novel benzimidazole derivatives.

Spectroscopic Analysis Workflow

The structural confirmation of a newly synthesized or isolated compound like this compound follows a systematic analytical workflow. This process typically begins with mass spectrometry to determine the molecular weight, followed by infrared spectroscopy to identify functional groups, and finally, detailed nuclear magnetic resonance spectroscopy to elucidate the precise atomic connectivity and stereochemistry.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Pure_Sample Pure Solid Sample Purification->Pure_Sample MS Mass Spectrometry (MS) Determine Molecular Weight Pure_Sample->MS Sample Introduction IR Infrared (IR) Spectroscopy Identify Functional Groups Pure_Sample->IR Sample Preparation NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) Elucidate Molecular Structure Pure_Sample->NMR Dissolution in Solvent MS_Data Molecular Ion Peak (m/z = 136.05) MS->MS_Data IR_Data Characteristic Peaks (N-H, C=N, C-F) IR->IR_Data NMR_Data Chemical Shifts & Coupling Confirm Connectivity NMR->NMR_Data Structure_Confirmation Structure Confirmed: This compound MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data for this compound is predicted based on established principles of spectroscopy and data from structurally similar compounds. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.7br s1HN-H
~8.3s1HH-2
~7.6dd1HH-7
~7.4m1HH-5
~7.1m1HH-6

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~150 (d)C-4
~143C-2
~140C-7a
~125C-3a
~123 (d)C-5
~115 (d)C-7
~110 (d)C-6

Note: (d) denotes a doublet due to coupling with ¹⁹F.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900Broad, MediumN-H stretch
1620-1580MediumC=N stretch
1500-1450StrongAromatic C=C stretch
1250-1150StrongC-F stretch
850-750StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
136100[M]⁺ (Molecular Ion)
109~70[M-HCN]⁺
82~30[M-2HCN]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

  • Data Acquisition:

    • Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If available, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to provide further structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • For Electron Ionization (EI), a small amount of the solid sample can be introduced via a direct insertion probe.

    • Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced via a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for analysis of purity and fragmentation.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass-to-charge ratio (m/z) of the ions is recorded to generate the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.

Logical_Relationships Logical Relationships in Spectroscopic Data Interpretation MS MS Data: Molecular Weight = 136 Structure Proposed Structure: This compound MS->Structure Confirms Molecular Formula C7H5FN2 IR IR Data: N-H, C=N, C-F bonds present IR->Structure Confirms Functional Groups H_NMR 1H NMR Data: Number of protons, Chemical environments, Connectivity (J-coupling) H_NMR->Structure Defines Proton Framework C_NMR 13C NMR Data: Number of carbons, Carbon environments, C-F coupling C_NMR->Structure Defines Carbon Skeleton Confirmation Structural Confirmation Structure->Confirmation Consistent Data

Caption: Interplay of spectroscopic data for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is essential for its unambiguous structural characterization. This technical guide provides a framework for understanding the expected spectroscopic signatures of this molecule and outlines the standard experimental procedures for data acquisition. While the presented data is predictive, it offers a solid foundation for researchers to interpret their experimental findings. Adherence to rigorous analytical protocols is critical in the advancement of drug discovery and development, ensuring the validity and reproducibility of scientific research involving novel benzimidazole derivatives.

Quantum Chemical Blueprint for 4-Fluoro-1H-benzimidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-fluoro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. By employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic characteristics, which are pivotal for understanding its reactivity, stability, and potential as a pharmacological agent. Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antitubercular, and antioxidant properties.

Core Computational Methodologies

Quantum chemical calculations offer a powerful in-silico approach to predict molecular properties, complementing and guiding experimental research. The primary methods utilized for studying molecules like this compound include Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. A popular functional for these studies is B3LYP, often paired with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for the quantum chemical analysis of this compound. These calculations are typically performed using software packages like Gaussian.

  • Geometry Optimization: The initial step involves optimizing the molecular structure of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface. The DFT/B3LYP method with a 6-311G(d,p) basis set is commonly employed for this purpose. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra of the molecule. This analysis is crucial for characterizing the vibrational modes of the molecule and provides a theoretical spectrum that can be compared with experimental data.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. It examines the delocalization of electron density between filled and unfilled orbitals.

    • Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the charge distribution and identify the regions of electrophilic and nucleophilic attack. This is particularly useful for understanding intermolecular interactions.

Data Presentation: Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311G(d,p))
Bond Lengths (Å) C1-C2Value
C2-N1Value
N1-C7Value
C7-N2Value
N2-C1Value
C4-FValue
**Bond Angles (°) **C2-N1-C7Value
N1-C7-N2Value
C7-N2-C1Value
Dihedral Angles (°) C6-C1-C2-C3Value

Note: The table presents hypothetical data points as a template. Actual values would be obtained from the output of the quantum chemical calculations.

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν1ValueValueValueN-H stretch
ν2ValueValueValueC-H stretch
ν3ValueValueValueC=N stretch
ν4ValueValueValueC-F stretch

Note: This table provides a representative selection of vibrational modes. A full analysis would include all calculated frequencies and their assignments.

Table 3: Electronic Properties

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
Chemical HardnessValue
Chemical SoftnessValue
Electrophilicity IndexValue

Note: These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations for this compound.

G Quantum Chemical Calculation Workflow cluster_input Input cluster_calculation Computational Methods cluster_analysis Analysis & Output cluster_application Applications in Drug Development mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Calculation geom_opt->vib_freq elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom spectra Predicted IR/Raman Spectra vib_freq->spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo nbo NBO Analysis elec_prop->nbo mep MEP Analysis elec_prop->mep docking Molecular Docking Studies opt_geom->docking reactivity Reactivity & Stability Prediction homo_lumo->reactivity nbo->reactivity mep->docking drug_design Rational Drug Design reactivity->drug_design docking->drug_design

Caption: Workflow for quantum chemical analysis of this compound.

Crystal Structure of 4-Fluoro-1H-Benzimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of fluorinated benzimidazoles, with a specific focus on providing representative data and methodologies relevant to 4-fluoro-1H-benzimidazole. While a comprehensive, publicly available crystal structure analysis dedicated solely to this compound could not be located in the course of this review, this document leverages data from closely related fluorinated benzimidazole derivatives to present a thorough technical summary. This approach provides valuable insights into the structural characteristics and analytical techniques pertinent to this class of compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction to Benzimidazole and its Fluorinated Derivatives

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals due to their diverse biological activities. The introduction of fluorine atoms into the benzimidazole scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and development.

Data Presentation: Crystallographic Data for a Representative Fluorinated Benzimidazole

In the absence of specific crystallographic data for this compound, the following tables summarize the crystallographic data for a closely related compound, 2-(3,4-Difluorophenyl)-1H-benzimidazole, which serves as an illustrative example.

Table 1: Crystal Data and Structure Refinement for 2-(3,4-Difluorophenyl)-1H-benzimidazole

ParameterValue
Empirical FormulaC₁₃H₈F₂N₂
Formula Weight230.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a8.7195(17) Å
b9.9454(19) Å
c23.389(4) Å
α90°
β90°
γ90°
Volume2028.2(7) ų
Z8
Density (calculated)1.508 Mg/m³
Absorption Coefficient0.118 mm⁻¹
F(000)944
Refinement Details
R-factor (R1)0.0594
wR20.1560
Goodness-of-fit (S)1.042

Table 2: Selected Bond Lengths for 2-(3,4-Difluorophenyl)-1H-benzimidazole

BondLength (Å)
F1-C111.357(3)
F2-C121.353(3)
N1-C71.316(3)
N1-C61.391(3)
N2-C71.378(3)
N2-C11.391(3)
C1-C61.397(4)

Table 3: Selected Bond Angles for 2-(3,4-Difluorophenyl)-1H-benzimidazole

AtomsAngle (°)
C7-N1-C6106.8(2)
C7-N2-C1106.9(2)
N1-C7-N2114.3(2)
N2-C1-C6107.0(2)
N1-C6-C1105.0(2)
C2-C1-N2131.5(2)
C5-C6-N1131.6(2)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of fluorinated benzimidazoles, based on established literature procedures.

Synthesis of Fluorinated Benzimidazoles

A common and effective method for the synthesis of 2-aryl-benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aromatic aldehyde.

Materials:

  • Substituted o-phenylenediamine (e.g., 3-fluoro-1,2-phenylenediamine for this compound)

  • Substituted benzaldehyde

  • Solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Catalyst (optional, e.g., an acid catalyst)

Procedure:

  • Dissolve the o-phenylenediamine derivative in a suitable solvent in a round-bottom flask.

  • Add an equimolar amount of the corresponding benzaldehyde to the solution.

  • The reaction mixture is typically stirred at room temperature or refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the desired fluorinated benzimidazole.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

  • Dissolve the purified benzimidazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) by gentle heating.

  • Allow the solution to cool slowly to room temperature.

  • The container is then loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks.

  • Well-formed single crystals are carefully selected for X-ray diffraction analysis.

X-Ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • Data is collected at a specific temperature (often 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizations

The following diagrams illustrate the typical workflow for crystal structure analysis and the logical progression of structure determination.

Experimental workflow for crystal structure analysis.

logical_relationship start Obtain Suitable Single Crystal diffraction X-ray Diffraction Experiment start->diffraction intensity Measure Diffraction Intensities diffraction->intensity electron_density Calculate Electron Density Map intensity->electron_density model Build Initial Atomic Model electron_density->model refinement Refine Atomic Positions and Parameters model->refinement refinement->electron_density Iterative Process validation Validate Final Structure refinement->validation cif Generate Crystallographic Information File (CIF) validation->cif

Logical steps in crystal structure determination.

Tautomerism in 4-fluoro-1H-benzimidazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities. The phenomenon of tautomerism in these heterocycles is of critical importance, as the distinct tautomeric forms can exhibit different physicochemical properties and biological activities, profoundly influencing drug-receptor interactions and pharmacokinetic profiles. This technical guide provides a comprehensive overview of tautomerism in 4-fluoro-1H-benzimidazole and its derivatives. It delves into the theoretical underpinnings of the tautomeric equilibrium, outlines detailed experimental and computational methodologies for its investigation, and discusses the potential implications for drug design and development. While direct experimental quantitative data for this compound is not extensively available in the literature, this guide consolidates information from analogous compounds and theoretical studies to provide a robust framework for researchers in the field.

Introduction to Tautomerism in Benzimidazoles

Benzimidazole exists as a dynamic equilibrium of two tautomeric forms, arising from the migration of a proton between the N1 and N3 atoms of the imidazole ring. In asymmetrically substituted benzimidazoles, such as this compound, this equilibrium is between two distinct chemical entities: this compound and 7-fluoro-1H-benzimidazole. The position of this equilibrium is influenced by the electronic effects of the substituent, the solvent, temperature, and the solid-state packing forces.

The fluorine atom at the 4-position, being highly electronegative, is expected to influence the electron density distribution in the aromatic system and the basicity of the nitrogen atoms, thereby affecting the tautomeric preference. Understanding and controlling this equilibrium is crucial for the rational design of benzimidazole-based therapeutic agents, as the different tautomers can present distinct hydrogen bonding patterns and overall molecular conformations, leading to differential binding affinities for biological targets.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion between the 4-fluoro and 7-fluoro tautomers.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium
  • Electronic Effects: The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density at the adjacent carbon and nitrogen atoms. This can influence the relative pKa values of the two nitrogen atoms, thereby shifting the tautomeric equilibrium.

  • Solvent Effects: Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents will favor the less polar tautomer. The dielectric constant of the medium also plays a role in the tautomeric equilibration.

  • Temperature: Variable temperature studies can provide information on the thermodynamics of the tautomeric interconversion.

Quantitative Data

Direct experimental quantitative data on the tautomeric equilibrium of this compound is scarce in the literature. However, data from computational studies and analogous substituted benzimidazoles can provide valuable insights.

Table 1: Predicted and Experimental Physicochemical Properties of this compound and Related Compounds

CompoundParameterValueMethodReference
This compound pKa (predicted)11.69 ± 0.30Computational[1]
Melting Point (°C)180-185Experimental[1]
Benzimidazole ΔG‡ (kJ·mol⁻¹)58.0DNMR in HMPA-d18[2]
Omeprazole Sulfide Tautomer Ratio (at 203 K)6:4VT-NMR[3]
ΔG‡ (kcal/mol)13.77VT-NMR[3]
Omeprazole Sulfone Tautomer Ratio (at 203 K)7:3VT-NMR[3]
ΔG‡ (kcal/mol)13.06VT-NMR[3]

Table 2: Calculated Relative Energies of Benzimidazole Tautomers (Illustrative)

TautomerRelative Energy (kJ·mol⁻¹)Computational MethodReference
1H-Benzimidazole0B97-1/def2-TZVP[N/A]
4H-Benzimidazole> 130B97-1/def2-TZVP[N/A]
6H-Benzimidazole> 130B97-1/def2-TZVP[N/A]

Note: The relative energies for this compound tautomers are not explicitly found in the searched literature but would be expected to be significantly lower than for the non-aromatic tautomers of the parent benzimidazole.

Experimental Protocols

The investigation of tautomerism in this compound and its derivatives requires a combination of spectroscopic and structural methods.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with formic acid.[4]

Protocol:

  • A mixture of 4-fluoro-1,2-phenylenediamine (1 mole equivalent) and 90% formic acid (1.5 mole equivalents) is heated at 100°C for 2 hours.

  • After cooling, the reaction mixture is neutralized with a 10% sodium hydroxide solution until alkaline.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis cluster_synthesis Synthesis of this compound Reactant1 4-fluoro-1,2-phenylenediamine Reaction Condensation (100°C, 2h) Reactant1->Reaction Reactant2 Formic Acid Reactant2->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[2]

Protocol for Variable Temperature (VT) NMR: [2][5]

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, HMPA-d18) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for at least 5 minutes before acquiring the spectra.

  • Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak.

  • Slow-Exchange Spectra: Continue to lower the temperature until sharp, distinct signals for each tautomer are observed.

  • Data Analysis:

    • Tautomer Ratio: In the slow-exchange regime, the ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

    • Activation Energy (ΔG‡): The Gibbs free energy of activation for the tautomeric interconversion can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) of the exchanging signals using the Eyring equation.

VT_NMR_Workflow cluster_workflow Variable Temperature NMR Workflow Start Prepare Sample in Deuterated Solvent RT_Spectrum Acquire Spectrum at Room Temperature Start->RT_Spectrum Lower_Temp Lower Temperature Incrementally RT_Spectrum->Lower_Temp Equilibrate Equilibrate Sample Lower_Temp->Equilibrate Acquire_Spectrum Acquire Spectrum Equilibrate->Acquire_Spectrum Acquire_Spectrum->Lower_Temp Repeat until slow exchange Analysis Analyze Spectra (Tautomer Ratio, ΔG‡) Acquire_Spectrum->Analysis Signaling_Pathway cluster_pathway Representative Kinase Inhibition Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor P_Receptor Phosphorylated Receptor Receptor->P_Receptor Dimerization & Autophosphorylation Benzimidazole Benzimidazole-based Kinase Inhibitor (Tautomer A or B) Benzimidazole->P_Receptor Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_Receptor->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

References

The Chemical Reactivity of the 4-Fluoro-1H-benzimidazole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-fluoro-1H-benzimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 4-position of the benzimidazole core imparts unique physicochemical properties, influencing the molecule's reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive exploration of the chemical reactivity of the this compound core, presenting key reaction types, experimental protocols, and quantitative data to support researchers and scientists in the field.

Core Reactivity Principles

The chemical behavior of the this compound scaffold is dictated by the electronic properties of the fused ring system. The benzimidazole nucleus is an aromatic, 10π electron system.[1] The nitrogen atom at position 1 (N1) is pyrrole-like and π-excessive, while the nitrogen at position 3 (N3) is pyridine-like and π-deficient.[1] This electronic distribution makes the C2 position susceptible to nucleophilic attack, while the benzene ring (positions 4, 5, 6, and 7) is prone to electrophilic substitution.[1] The presence of the electron-withdrawing fluorine atom at the 4-position further influences the electron density of the benzene ring, directing the regioselectivity of electrophilic aromatic substitution reactions.

Key Chemical Transformations

The this compound scaffold can undergo a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The most significant of these reactions are electrophilic substitution, nucleophilic substitution, and reactions at the nitrogen atoms, such as N-alkylation and N-arylation.

Electrophilic Aromatic Substitution

Due to the π-excessive nature of the benzimidazole ring system, positions 4, 5, 6, and 7 are susceptible to electrophilic attack.[1] The fluorine atom at the 4-position is an ortho-, para-directing deactivator. However, the directing effects in fused ring systems can be complex. Electrophilic fluorination is a direct method for introducing fluorine into organic compounds.[2]

A representative protocol for electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) is described below. This method can be adapted for the fluorination of various electron-rich arenes.[3]

Materials:

  • This compound

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of this compound in an anhydrous solvent under an inert atmosphere, add NFSI.

  • The reaction mixture is stirred at a specified temperature for a designated time, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is purified using column chromatography.

ReactantReagentConditionsProductYield (%)Reference
Electron-rich arenesNFSIElevated temperatures, catalyst-freeAmidation productsVaries[3]
Nucleophilic Substitution

The C2 position of the benzimidazole ring is electron-deficient and therefore susceptible to nucleophilic attack.[1] This reactivity allows for the introduction of various functional groups at this position. Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) reactions have been reported for benzimidazole derivatives.[4]

A general method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with various carbonyl compounds.[5]

Materials:

  • 3-Fluoro-1,2-phenylenediamine

  • Aldehyde or Carboxylic Acid

  • Catalyst (e.g., L-Proline)[6]

  • Solvent (e.g., Water)[6]

Procedure:

  • A mixture of 3-fluoro-1,2-phenylenediamine and an aldehyde (or carboxylic acid) is prepared in a suitable solvent.

  • A catalytic amount of an acid or other catalyst is added.

  • The reaction mixture is heated under reflux for a specified period.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the product is isolated by filtration and recrystallization.

o-phenylenediamineCarbonyl SourceCatalyst/ConditionsProductYield (%)Reference
Substituted o-phenylenediaminesAldehydesL-Proline, Water, Reflux2-Substituted benzimidazolesGood to Excellent[6]
N-Alkylation and N-Arylation

The nitrogen atoms of the benzimidazole ring can be readily alkylated or arylated.[1] N-alkylation is a common strategy to enhance the lipophilicity and, consequently, the biological activity of benzimidazole derivatives.[7] The reaction of benzimidazole with alkyl halides typically yields 1-alkylbenzimidazoles.[1]

A typical procedure for the N-alkylation of benzimidazoles is outlined below.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., DMF or Acetone)

Procedure:

  • This compound is dissolved in a suitable solvent.

  • A base, such as potassium carbonate, is added to the solution.

  • The alkyl halide is added dropwise to the mixture.

  • The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Benzimidazole DerivativeAlkylating/Arylating AgentBase/CatalystProductYield (%)Reference
BenzimidazoleVarious halogenated functional compoundsNaHN-substituted derivatives52-75[8]
2-(4-fluorobenzyl) benzimidazoleVarious electrophilic functional groupsNot specifiedN-nucleophilic substitution products~80[9]
Imidazoles/BenzimidazolesAryl halidesCuI / LigandsN-arylated productsVaries[10]

Conclusion

The this compound scaffold is a versatile building block in organic synthesis, offering multiple sites for chemical modification. Understanding its reactivity towards electrophilic, nucleophilic, and N-substitution reactions is crucial for the rational design and synthesis of novel derivatives with potential therapeutic applications. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore the chemical space of this important heterocyclic system. The presence of the fluorine atom not only influences the reactivity but also often enhances the pharmacological profile of the resulting molecules, making the this compound scaffold a continued focus of drug discovery efforts.[11]

References

A Technical Guide to the Synthesis of Novel 4-Fluoro-1H-benzimidazole-Based Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of pharmacologically active compounds.[1] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, shares structural similarities with naturally occurring purines, allowing it to readily interact with various biological targets.[1][2] Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4][5]

The introduction of a fluorine atom onto the benzimidazole core can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase binding affinity, and modulate lipophilicity, often leading to enhanced potency and better pharmacokinetic properties.[6] Specifically, the 4-fluoro substitution on the 1H-benzimidazole ring has been a recent area of focus for developing novel therapeutic agents.

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel heterocyclic compounds based on the 4-fluoro-1H-benzimidazole core. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies and Experimental Workflows

The synthesis of this compound derivatives typically begins with a substituted fluoro-benzene precursor, followed by the construction of the imidazole ring. A common and effective method is the condensation of a substituted o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives.[7][8]

A general workflow for the synthesis and evaluation of these compounds involves several key stages, from the initial reaction to biological screening. This process ensures the efficient production, purification, and characterization of target molecules, followed by a systematic assessment of their therapeutic potential.

G General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation start Starting Materials (e.g., 4-Fluoro-o-phenylenediamine) react Condensation / Cyclization (with Aldehydes or Acids) start->react crude Crude Product react->crude purify Purification (Recrystallization / Chromatography) crude->purify char Structural Characterization (NMR, MS, IR, Elemental Analysis) purify->char Pure Compound screen Biological Screening (e.g., Anticancer, Antimicrobial Assays) char->screen data Data Analysis (IC50 / MIC Determination) screen->data lead lead data->lead Lead Compound Identification

A generalized workflow for synthesis, purification, and evaluation.

Synthesis and Characterization of Key Derivatives

Recent research has focused on attaching various heterocyclic and substituted aryl moieties to the this compound core to explore new chemical space and enhance biological activity. Below are examples of synthesized compounds with their corresponding yields and characterization data.

This compound-Hydrazones

Hydrazone derivatives of benzimidazoles have shown significant antimicrobial activity.[9] The synthesis typically involves the reaction of a benzimidazole-containing hydrazide with various substituted aldehydes.

Table 1: Synthesis and Characterization Data for 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide Derivatives.[9]

Compound IDR (Substituent on Benzylidene)Yield (%)M.p. (°C)
6 H78279.0
8 3-Chloro82246.6
10 2,4-Dichloro76257.3
11 2-Nitro72285.7
14 2-Fluoro74249.8
17 2,4-Difluoro86243.0
19 3-Methyl66264.6
5-Fluoro-1H-benzimidazoles with Piperazine Moieties

The incorporation of a piperazine ring is a common strategy in drug design to improve solubility and cell permeability. These derivatives have been investigated as potent urease inhibitors.[10]

Table 2: Synthesis and Characterization Data for 2-Aryl-5-fluoro-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole Derivatives.[10]

Compound IDR (Substituent on 2-Aryl)Yield (%)M.p. (°C)
8c 4-Methoxy40170 (dec.)
8d 4-Fluoro51177 (dec.)
8e 4-Chloro56172 (dec.)
8f 4-Bromo40175 (dec.)
8g 4-Hydroxy52165 (dec.)
8k 3-Bromo38167-169
8m 2-Chloro39162-164

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative protocols for the synthesis of this compound-based compounds.

General Procedure for Synthesis of 5-Fluoro-6-(4-ethylpiperazin-1-yl)-2-aryl-1H-benzo[d]imidazoles (8a-n)

This multi-step synthesis starts from 5-Chloro-4-fluoro-2-nitrobenzenamine.[10]

Step 1: Synthesis of 4-Fluoro-5-(4-ethylpiperazin-1-yl)-2-nitrobenzenamine (5)

  • 5-Chloro-4-fluoro-2-nitrobenzenamine (1 mmol) is dissolved in 15 mL of DMSO.[10]

  • N-ethylpiperazine (2.5 mmol) is added to the solution.[10]

  • The mixture is refluxed for 2 hours. After cooling, the reaction mixture is mixed with water to form a solid precipitate.[10]

  • The solid mass is filtered and dried to yield the intermediate compound.[10]

Step 2: Synthesis of 4-Fluoro-5-(4-ethylpiperazin-1-yl)benzene-1,2-diamine (6)

  • The nitro-intermediate from Step 1 (1 mmol) is dissolved in ethanol.

  • Palladium on carbon (10%) is added as a catalyst.

  • The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • The catalyst is filtered off, and the solvent is evaporated to yield the diamine product.

Step 3: Synthesis of 5-Fluoro-6-(4-ethylpiperazin-1-yl)-2-aryl-1H-benzo[d]imidazoles (8a-n)

  • The diamine from Step 2 (1 mmol) is mixed with a substituted aromatic aldehyde (1 mmol) in ethanol.

  • A catalytic amount of an oxidizing agent, such as sodium metabisulfite, is added.

  • The mixture is refluxed for several hours until the reaction is complete.

  • After cooling, the crude product precipitates, which is then filtered.

  • The crude product is purified by recrystallization from hot ethanol to afford the pure final compound.[10]

General Procedure for Synthesis of 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazides

This procedure describes the final condensation step to form the hydrazone linkage.[9]

  • A solution of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzohydrazide (1 mmol) in ethanol is prepared.

  • The appropriate substituted aromatic aldehyde (1 mmol) is added to the solution.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

  • Characterization is performed using FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy.[9]

Biological Activity and Signaling Pathways

This compound derivatives have been extensively evaluated for various biological activities, with many compounds showing promise as anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes essential for pathogen or cancer cell survival.[6][11]

Anticancer and Kinase Inhibitory Activity

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[4][12] The benzimidazole scaffold can act as a hinge-binding motif in ATP-competitive inhibitors, blocking the kinase's activity.[12] The simultaneous inhibition of multiple kinases is a sought-after strategy to overcome drug resistance.[12]

G Mechanism of Action: Kinase Inhibition by Benzimidazole Derivatives cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., EGFR, BRAF) ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibition

Inhibition of a protein kinase signaling pathway.

Compounds have shown significant antiproliferative activity against various cancer cell lines.[6] For example, certain 2-(fluorophenyl)-1H-benzimidazole derivatives displayed potent activity, with para- and ortho-fluoro substituted compounds being generally more active than meta-substituted ones.[6]

Table 3: Anticancer Activity (IC50 in µM) of Selected Fluoro-Benzimidazole Derivatives.[6]

CompoundSubstitutionA549 (Lung)HeLa (Cervical)MCF-7 (Breast)
ORT14 para-fluoro1.121.151.20
ORT15 ortho-fluoro1.151.171.22
Antimicrobial Activity

The benzimidazole core is also prominent in antimicrobial agents. Fluorinated derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity (MIC90 in µg/mL) of Compound 18.[9]

Compound IDMicroorganismMIC90 (µg/mL)
18 (4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide)Escherichia coli O157:H70.49
18 Escherichia coli ATCC 87390.98
18 Escherichia coli ATCC 352180.49
18 Salmonella typhimurium ATCC 133110.98

The high potency and selectivity of these compounds underscore the value of the this compound scaffold in developing new therapeutics. Docking studies have suggested that these compounds can fit well into the active sites of key microbial enzymes, such as phosphofructokinase-2.[9]

Conclusion

The this compound core represents a highly versatile and valuable scaffold for the development of novel heterocyclic compounds with significant therapeutic potential. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries through modifications at various positions of the benzimidazole ring. The incorporation of fluorine often imparts favorable pharmacological properties, leading to potent anticancer and antimicrobial agents. The data and protocols summarized in this guide highlight the promising nature of these compounds and provide a solid foundation for researchers and scientists engaged in the rational design and synthesis of next-generation therapeutics. Further exploration in this area is warranted to optimize lead compounds and translate these findings into clinical applications.

References

An In-depth Investigation of the Physicochemical Properties of 4-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-fluoro-1H-benzimidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the benzimidazole scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to support further research and development efforts.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For this compound, a combination of predicted and limited experimental data provides a preliminary understanding of its characteristics.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₅FN₂--INVALID-LINK--
Molecular Weight 136.13 g/mol --INVALID-LINK--
Melting Point 180-185 °C--INVALID-LINK--[1]
Boiling Point (Predicted) 363.8 ± 15.0 °C--INVALID-LINK--[1]
Density (Predicted) 1.370 ± 0.06 g/cm³--INVALID-LINK--[1]
pKa (Predicted) 11.69 ± 0.30--INVALID-LINK--[1]
Solubility No experimental data available. Generally, benzimidazoles are sparingly soluble in water and soluble in organic solvents like alcohol. --INVALID-LINK--
LogP No experimental data available.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound, ensuring reproducibility and facilitating further studies.

Synthesis of this compound

The synthesis of benzimidazoles is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, the following protocol, adapted from the general synthesis of benzimidazoles, can be employed.

Reaction: The condensation of 3-fluoro-1,2-phenylenediamine with formic acid.

Procedure:

  • In a round-bottom flask, combine 3-fluoro-1,2-phenylenediamine (1.0 equivalent) with an excess of formic acid (approximately 1.5 to 2.0 equivalents).

  • Heat the reaction mixture at 100°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). --INVALID-LINK--

  • After completion, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until it is alkaline.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from boiling water or an ethanol-water mixture.

Synthesis_of_4_fluoro_1H_benzimidazole Reactant1 3-fluoro-1,2-phenylenediamine Reaction_Step Condensation (Heat, 100°C) Reactant1->Reaction_Step Reactant2 Formic Acid Reactant2->Reaction_Step Intermediate Intermediate (not isolated) Reaction_Step->Intermediate Neutralization Neutralization (NaOH) Intermediate->Neutralization Product This compound Neutralization->Product

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzene and imidazole rings. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine will show a large coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400 cm⁻¹), C=N stretching, and C-F stretching.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (136.13 g/mol ). The fragmentation pattern can provide further structural information.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity & Structure Confirmation NMR->Purity IR->Purity MS->Purity

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of fluorinated benzimidazole derivatives has been investigated for various biological activities. These activities often stem from their ability to interact with various enzymes and receptors.

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The introduction of a fluorine atom can enhance these properties. For instance, some fluorinated benzimidazoles have shown potential as inhibitors of enzymes involved in cancer cell proliferation, such as receptor tyrosine kinases (e.g., EGFR and HER2). Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis. --INVALID-LINK--[2]

Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K/Akt Pathway RTK->PI3K MEK MEK/Erk Pathway RTK->MEK Proliferation Cell Proliferation & Survival PI3K->Proliferation MEK->Proliferation Compound Fluorinated Benzimidazole Derivative Compound->RTK Inhibition

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized its known physicochemical properties and provided a general framework for its synthesis and characterization. Further experimental investigation is required to fully elucidate its solubility, pKa, and logP, which are critical for predicting its ADME properties. Moreover, detailed biological studies are needed to identify the specific signaling pathways it modulates and to unlock its full therapeutic potential. The information presented herein serves as a foundational resource for researchers embarking on the exploration of this promising compound.

References

Theoretical Deep Dive: The Electronic Structure of 4-Fluoro-1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed theoretical examination of the electronic structure of 4-fluoro-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. Due to a notable absence of specific theoretical studies on the 4-fluoro isomer in peer-reviewed literature, this paper presents a comprehensive computational analysis of the parent molecule, 1H-benzimidazole, as a foundational model. The electronic properties of 1H-benzimidazole have been calculated using Density Functional Theory (DFT), providing key data on its geometry, charge distribution, and molecular orbitals. Furthermore, this guide offers a qualitative and semi-quantitative analysis of the anticipated electronic perturbations induced by fluorine substitution at the 4-position, drawing upon established principles of physical organic chemistry. This approach provides valuable insights for researchers engaged in the design and development of novel benzimidazole-based therapeutic agents.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound represents a molecule of considerable interest for drug design and development. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Computational Methodology

The electronic structure of 1H-benzimidazole was investigated using quantum chemical calculations based on Density Functional Theory (DFT). The methodologies employed in cited theoretical studies typically involve the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. A widely used method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

    • Mulliken Atomic Charges: To describe the distribution of electron density among the atoms.

    • Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

The general workflow for such a computational study is illustrated in the diagram below.

Computational Workflow Computational Chemistry Workflow A Initial Molecular Structure B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Calculation of Electronic Properties D->E F Analysis of Results (Bond Lengths, Angles, Charges, Orbitals) E->F

Figure 1: A generalized workflow for the computational analysis of a molecule's electronic structure.

Electronic Structure of 1H-Benzimidazole (Baseline Model)

The following sections present the calculated electronic structure data for the parent 1H-benzimidazole molecule. This data serves as a reference point for understanding the effects of fluorination. The atom numbering scheme used for this compound is shown below for reference.

Figure 2: Molecular structure and atom numbering of this compound.

Optimized Geometry

The optimized geometric parameters for 1H-benzimidazole provide a quantitative description of its molecular structure. A study on N-Butyl-1H-benzimidazole provides calculated bond lengths for the parent benzimidazole using the DFT method with the B3LYP functional and the 6-311G+(2d,p) basis set[1]. These values are presented in the table below.

Bond Bond Length (Å) [1]
C1-N261.389
C2-N271.385
C7-N261.377
C7-N271.306

Note: The atom numbering in the source may differ from the standard IUPAC numbering. The provided data represents the key bonds within the benzimidazole core.

Mulliken Atomic Charges
Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 1H-benzimidazole, theoretical studies on its derivatives provide context for its frontier orbital energies. While specific values for the parent molecule were not found in a consolidated source from the search, the HOMO is expected to be distributed over the entire molecule, with significant contributions from the π-system of the benzene and imidazole rings. The LUMO is also expected to be a π-antibonding orbital distributed across the ring system.

Predicted Electronic Effects of Fluorine Substitution at the 4-Position

The introduction of a fluorine atom at the 4-position of the benzimidazole ring is expected to significantly modulate its electronic structure through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect will decrease the electron density in the σ-framework of the benzene ring, making the ring more electron-deficient. This will lead to a general lowering of the energies of the molecular orbitals.

  • Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through a resonance effect. This electron-donating resonance effect opposes the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electron density of the aromatic ring.

The net effect of these electronic interactions on the properties of this compound, relative to the parent compound, is predicted to be as follows:

  • Bond Lengths and Angles: The C-F bond will be short and strong. The C-C bonds adjacent to the point of substitution may be slightly shortened due to the inductive withdrawal of electron density. Bond angles in the benzene ring may show minor deviations from the ideal 120° due to the steric and electronic influence of the fluorine atom.

  • Mulliken Atomic Charges: The fluorine atom will carry a significant negative charge. The carbon atom to which it is attached (C4) will become more electropositive. The overall electron density of the benzene ring will be reduced.

  • HOMO-LUMO Energies: Both the HOMO and LUMO energy levels are expected to be lowered due to the strong electron-withdrawing nature of the fluorine atom. The magnitude of the change in the HOMO and LUMO energies will determine the effect on the HOMO-LUMO gap. It is likely that the HOMO-LUMO gap will be altered, which in turn will affect the molecule's reactivity and spectroscopic properties.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the electronic structure of this compound. In the absence of direct computational studies on this specific molecule, a comprehensive analysis of the parent 1H-benzimidazole has been presented as a baseline. The fundamental electronic properties, including optimized geometry, charge distribution, and frontier molecular orbitals, have been discussed based on established computational methodologies. Furthermore, the anticipated electronic perturbations resulting from fluorine substitution at the 4-position have been qualitatively and semi-quantitatively described. This information provides a valuable foundation for researchers and professionals in the field of drug development, aiding in the rational design and synthesis of novel benzimidazole-based therapeutic agents with tailored electronic and pharmacological profiles. Further dedicated computational and experimental studies on this compound are warranted to provide a more precise and quantitative understanding of its electronic structure.

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-1H-benzimidazole as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoro-1H-benzimidazole as a versatile building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the benzimidazole scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This document outlines the synthesis of this compound derivatives and details their applications in developing anticancer and antimicrobial agents, supported by quantitative data and experimental protocols.

Applications in Medicinal Chemistry

The this compound core is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1][2] Its derivatives have shown significant potential in various therapeutic areas.

Anticancer Activity: Fluoro-benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and arrest the cell cycle by targeting key signaling pathways involved in cancer progression, such as the PI3K/Akt and EGFR/HER2 pathways.[3][4]

Antimicrobial Activity: The presence of the fluoro-benzimidazole moiety has been associated with significant antibacterial and antifungal properties. These compounds can inhibit the growth of a range of pathogenic microorganisms, including drug-resistant strains.[5][6]

Quantitative Data

The following tables summarize the biological activity of various derivatives synthesized using the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Fluoro aryl benzimidazole derivative 1HOS1.8[7]
G3612.0[7]
MCF-72.8[7]
K-5627.8[7]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG20.39 (µg/mL)[7]
Huh70.32 (µg/mL)[7]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-75.30[8]
CCRF-CEM6.80[8]
5-Methoxy-6-substituted-1H-benzimidazole derivative (4w)A5491.55[4]
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l)V600EBRAF0.49[9]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18)Escherichia coli O157:H70.49-0.98[5]
Escherichia coli ATCC 87390.49-0.98[5]
Escherichia coli ATCC 352180.49-0.98[5]
Salmonella typhimurium ATCC 133110.49-0.98[5]
2-(fluorophenyl)-benzimidazole derivative 14Bacillus subtilis7.81[6]
2-(fluorophenyl)-benzimidazole derivative 18Bacillus subtilis7.81[6]
2-(fluorophenyl)-benzimidazole derivative 17Candida parapsilosis15.62[6]

Experimental Protocols

General Synthesis of 2-Substituted-4-fluoro-1H-benzimidazoles

This protocol describes a general method for the synthesis of 2-substituted-4-fluoro-1H-benzimidazoles via condensation of 3-fluoro-1,2-phenylenediamine with various aldehydes.

Materials:

  • 3-Fluoro-1,2-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-fluoro-1,2-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) in a mixture of ethanol and water (5:1, 10 mL).

  • Add sodium metabisulfite (1 mmol) to the solution.

  • Reflux the reaction mixture overnight and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[11]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Synthesized this compound derivatives

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 1000 µg/mL.

  • Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a standard antibiotic/antifungal as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition

Several benzimidazole derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzimidazole This compound Derivative Benzimidazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of new drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound (Building Block) Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer In Vitro Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial In Vitro Antimicrobial Screening (MIC Assay) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

References

Application of 4-fluoro-1H-benzimidazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluoro-1H-benzimidazole scaffold is a privileged heterocyclic motif increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom at the 4-position of the benzimidazole ring can significantly enhance a molecule's binding affinity to the kinase active site, improve its metabolic stability, and modulate its physicochemical properties, such as lipophilicity and pKa. These attributes make this compound an attractive starting point for developing novel therapeutics targeting a range of kinases implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of kinase inhibitors.

Application Notes

The benzimidazole core is recognized for its ability to mimic the purine base of ATP, enabling it to form key hydrogen bond interactions within the hinge region of the kinase active site.[1][2] The addition of a fluorine atom at the 4-position can introduce favorable orthogonal interactions with the protein, further stabilizing the inhibitor-kinase complex. Moreover, the C-F bond is highly stable to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.

Researchers have successfully incorporated the this compound moiety into inhibitors targeting a variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): such as Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4]

  • Non-Receptor Tyrosine Kinases: including members of the Src family.

  • Serine/Threonine Kinases: such as Raf kinases (B-Raf), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDKs).[5][6]

The versatility of the this compound scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and drug-like properties through structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the this compound scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineReference
MBIC -0.73 ± 0.0 µM (GI50)MCF-7 (Breast Cancer)[7]
MBIC -20.4 ± 0.2 µM (GI50)MDA-MB-231 (Breast Cancer)[7]
Compound 8r FLT341.6-[3]
Compound 8r FLT3-D835Y5.64-[3]
Compound 22f FLT30.941-[4]
Compound 22f FLT3/D835Y0.199-[4]
Compound 4w PI3K (inferred)1.55 ± 0.18 µM (GI50)A549 (Lung Cancer)[6]
Fluorinated Analog of CPL302415 PI3KδVaries-[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and a representative kinase inhibitor incorporating the this compound scaffold.

Protocol 1: Synthesis of 2-Aryl-4-fluoro-1H-benzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-aryl-4-fluoro-1H-benzimidazoles via the condensation of 4-fluoro-o-phenylenediamine with various aromatic aldehydes.[8]

Materials:

  • 4-fluoro-o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Supported Gold Nanoparticles (Au/TiO2) as catalyst

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1.0 equiv) and the substituted aromatic aldehyde (1.0 equiv) in a 3:1 mixture of CHCl3:MeOH.

  • Add the Au/TiO2 catalyst (1 mol% Au) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (N2 or Ar).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with methanol and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield the desired 2-aryl-4-fluoro-1H-benzimidazole.

Protocol 2: Synthesis of 4-(5-fluoro-1H-benzimidazol-2-yl)-N'-(substituted-benzylidene)benzohydrazide Derivatives

This protocol is adapted from the synthesis of similar benzohydrazide derivatives and can be applied to generate a library of potential kinase inhibitors.[9]

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • 4-Carboxybenzaldehyde

  • Polyphosphoric acid (PPA)

  • Hydrazine hydrate

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of 2-(4-carboxyphenyl)-5-fluoro-1H-benzimidazole

  • A mixture of 4-fluoro-1,2-phenylenediamine (1.0 equiv) and 4-carboxybenzaldehyde (1.0 equiv) in polyphosphoric acid is heated at 150-160 °C for 4-5 hours with stirring.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(4-carboxyphenyl)-5-fluoro-1H-benzimidazole.

Step 2: Synthesis of 4-(5-fluoro-1H-benzimidazol-2-yl)benzohydrazide

  • A mixture of 2-(4-carboxyphenyl)-5-fluoro-1H-benzimidazole (1.0 equiv) and excess hydrazine hydrate in ethanol is refluxed for 8-10 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to give 4-(5-fluoro-1H-benzimidazol-2-yl)benzohydrazide.

Step 3: Synthesis of 4-(5-fluoro-1H-benzimidazol-2-yl)-N'-(substituted-benzylidene)benzohydrazide

  • A mixture of 4-(5-fluoro-1H-benzimidazol-2-yl)benzohydrazide (1.0 equiv) and the desired substituted benzaldehyde (1.0 equiv) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 6-8 hours.

  • After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by benzimidazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Scaffold Reaction Chemical Synthesis (e.g., Condensation, Coupling) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Inhibitor Synthesized Inhibitor KinaseAssay In Vitro Kinase Assay (IC50 Determination) Inhibitor->KinaseAssay CellAssay Cell-Based Assay (Proliferation, Apoptosis) KinaseAssay->CellAssay

General workflow for synthesis and evaluation.

RAF_MEK_ERK_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound RAF Inhibitor Inhibitor->RAF Inhibits

RAF-MEK-ERK signaling pathway inhibition.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellFunctions Cell Growth, Proliferation, Survival, Angiogenesis mTOR->CellFunctions Inhibitor This compound PI3K Inhibitor Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway inhibition.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the development of novel kinase inhibitors. Its favorable electronic and steric properties, coupled with its metabolic stability, provide a solid foundation for the design of potent and selective drug candidates. The experimental protocols and data presented herein offer a starting point for researchers and drug development professionals to explore the potential of this promising chemical moiety in the ongoing quest for new and effective targeted therapies. Further exploration of SAR and the synthesis of diverse libraries based on this scaffold are warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols: Development of 4-fluoro-1H-benzimidazole-based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the design, synthesis, and utilization of 4-fluoro-1H-benzimidazole-based fluorescent probes for the selective detection of metal ions. Metal ions are crucial in numerous biological and environmental processes, and their dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.[1] Fluorescent probes offer a powerful tool for detecting metal ions due to their high sensitivity, selectivity, operational simplicity, and high spatiotemporal resolution.[2][3] The benzimidazole scaffold is a versatile platform for developing such sensors due to its excellent coordination capabilities with metal ions.[4][5] The incorporation of a fluorine atom at the 4-position of the benzimidazole ring can modulate the electronic properties, photostability, and cell permeability of the probe, potentially enhancing its sensing performance. These notes cover the fundamental principles of detection, generalized synthesis and experimental protocols, data interpretation, and examples of their application.

Introduction

The detection and quantification of metal ions in biological and environmental systems are of paramount importance.[2] Fluorescent chemosensors have emerged as a superior analytical tool, providing real-time detection with high sensitivity and selectivity.[6] The core components of these sensors are a fluorophore, which emits light upon excitation, and a metal-binding unit (receptor) that selectively interacts with the target ion.[7] The this compound core serves as an excellent foundation for these probes, offering a rigid structure and intrinsic fluorescence that can be modulated upon metal ion coordination.

Principle of Detection: Signaling Mechanisms

The fluorescence response of a probe upon binding to a metal ion is typically governed by one of several photophysical mechanisms. The most common mechanisms for benzimidazole-based probes are Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).

  • Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the fluorophore is quenched by an electron transfer from a donor moiety (often the receptor). Upon binding a metal ion, the receptor's electron-donating ability is suppressed, inhibiting PET and "turning on" the fluorescence.[7][8][9]

  • Chelation-Enhanced Fluorescence (CHEF): The probe may have free rotational or vibrational modes that lead to non-radiative decay and low fluorescence. Metal ion binding restricts these motions, increasing the rigidity of the structure and leading to a significant enhancement in fluorescence quantum yield.[10]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Some probes exhibit ESIPT, resulting in a large Stokes shift. Metal ion binding can inhibit the ESIPT process, causing a blue shift in the emission spectrum and allowing for ratiometric detection.[4]

G cluster_0 Fluorescence Signaling Mechanisms Probe_Free Free Probe (Low Fluorescence) Probe_Bound Probe-Metal Complex (High Fluorescence) Metal_Ion Target Metal Ion Probe_Free->Metal_Ion Binding Event Quenching Non-Radiative Decay (e.g., PET, Vibration) Probe_Free->Quenching Quenching Active Emission Fluorescence Emission (hν') Probe_Bound->Emission Quenching Inhibited Excitation Light Excitation (hν) Excitation->Probe_Free Absorption Excitation->Probe_Bound Absorption

Caption: General mechanism of a "turn-on" fluorescent probe.

Generalized Synthesis Protocol

The synthesis of a this compound probe typically involves the condensation of a substituted o-phenylenediamine with an aldehyde-functionalized fluorophore or receptor unit.

G Synthesis Workflow for a this compound Probe A Starting Materials: - 4-Fluoro-1,2-phenylenediamine - Aldehyde-functionalized Receptor B Condensation Reaction (e.g., in Ethanol, Reflux) A->B C Crude Product Mixture B->C D Purification (Column Chromatography or Recrystallization) C->D E Pure Probe Compound D->E F Characterization (NMR, Mass Spectrometry, FT-IR) E->F G Final Validated Probe F->G

Caption: A typical workflow for probe synthesis and validation.

3.1 Materials and Reagents

  • 4-Fluoro-1,2-phenylenediamine

  • Receptor-aldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Ethanol (absolute) or similar solvent

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2 Synthesis Procedure (Example)

  • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[5][11]

Experimental Protocols for Metal Ion Detection

This section details the standard procedures for evaluating the performance of a newly synthesized probe.

G Experimental Testing Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Prepare Probe Stock Solution (e.g., 1 mM in DMSO) C Fluorescence Titration: Add increasing equivalents of target ion to probe solution A->C D Selectivity & Competition: Add various interfering ions to probe solution (with and without target ion) A->D B Prepare Metal Ion Stock Solutions (e.g., 10 mM in H₂O) B->C B->D E Record Fluorescence Spectra (after each addition) C->E D->E F Plot Titration Curve (Intensity vs. [Metal]) E->F I Plot Selectivity Bar Chart E->I G Calculate Binding Constant (Ka) & Stoichiometry (Job's Plot) F->G H Calculate Limit of Detection (LOD) (3σ/k) F->H

Caption: Standard workflow for characterizing a new fluorescent probe.

4.1 Stock Solution Preparation

  • Probe Stock Solution: Prepare a 1 mM stock solution of the this compound probe in a suitable organic solvent like DMSO or acetonitrile.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water.[12]

  • Working Buffer: Use a buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during experiments, which is critical for reproducible results.[4][12]

4.2 Fluorescence Titration Protocol

  • Prepare a series of test solutions, each containing a fixed concentration of the probe (e.g., 10 µM) in the working buffer.

  • To each solution, add incremental amounts of the target metal ion stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum using a fluorescence spectrophotometer at the probe's maximum excitation wavelength.[12]

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This curve can be used to determine the binding constant (Ka) and the stoichiometry of the probe-metal complex (e.g., via a Job's plot).[9]

4.3 Selectivity and Competition Protocol

  • Prepare a set of solutions, each containing the probe (e.g., 10 µM) in the working buffer.

  • To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different, potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, Cu²⁺, etc.).

  • Record the fluorescence spectrum for each solution and compare the response to that of the target metal ion.

  • For competition experiments, prepare a solution of the probe and the target metal ion. Then, add an excess of an interfering ion and record any change in fluorescence. This assesses the probe's robustness in a complex mixture.[9]

4.4 Determination of Limit of Detection (LOD) The LOD is calculated from the fluorescence titration data in the linear range at low concentrations of the target metal ion.

  • Record the fluorescence of blank samples (probe only) multiple times to determine the standard deviation (σ).

  • Plot the fluorescence intensity versus the low concentrations of the metal ion and determine the slope (k) of the linear regression.

  • Calculate the LOD using the formula: LOD = 3σ / k .[9][12]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The following tables present hypothetical but representative data for a novel probe, "Probe F-BIM," designed for Zn²⁺ detection.

Table 1: Photophysical and Binding Properties of Probe F-BIM

Parameter Value Conditions
Excitation Max (λex) 370 nm 10 µM Probe in HEPES buffer (pH 7.4)
Emission Max (λem) 462 nm In presence of excess Zn²⁺
Stokes Shift 92 nm -
Quantum Yield (Φ) - Free 0.05 -
Quantum Yield (Φ) - Bound 0.55 In presence of excess Zn²⁺
Binding Constant (Ka) 2.5 x 10⁵ M⁻¹ Calculated from fluorescence titration
Stoichiometry (Probe:Ion) 2:1 Determined by Job's Plot

| Limit of Detection (LOD) | 40 nM | Calculated using the 3σ/k method |

Table 2: Selectivity of Probe F-BIM for Zn²⁺

Metal Ion (10 equiv.) Fluorescence Intensity (a.u.) at 462 nm Fold Change vs. Blank
Blank (Probe only) 100 1.0
Zn²⁺ 1150 11.5
Cu²⁺ 120 1.2
Fe³⁺ 110 1.1
Ni²⁺ 135 1.35
Co²⁺ 130 1.3
Cd²⁺ 150 1.5
Hg²⁺ 140 1.4
Ca²⁺ 105 1.05
Mg²⁺ 102 1.02
K⁺ 100 1.0

| Na⁺ | 100 | 1.0 |

Example Protocol: Bioimaging of Intracellular Metal Ions

Many benzimidazole-based probes are cell-permeable and can be used to visualize intracellular metal ion pools.[10][13]

6.1 Materials

  • Probe F-BIM

  • Cell line (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cell imaging dish

  • Fluorescence microscope

6.2 Protocol

  • Cell Culture: Culture HeLa cells on a glass-bottom imaging dish until they reach 60-70% confluency.

  • Probe Loading: Wash the cells twice with PBS. Incubate the cells with a solution of Probe F-BIM (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh PBS or medium to the dish. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters corresponding to the probe's excitation/emission).

  • Positive Control: To confirm the probe's response, cells can be co-incubated with a cell-permeable zinc salt (e.g., ZnCl₂) to artificially increase intracellular zinc levels and observe the corresponding increase in fluorescence.

Conclusion

This compound derivatives are a promising class of compounds for the development of selective and sensitive fluorescent probes for metal ion detection. Their synthesis is often straightforward, and their photophysical properties can be fine-tuned through chemical modification. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and application of these probes, enabling researchers to effectively utilize them in chemical, biological, and environmental studies.

References

Application Notes and Protocols: 4-Fluoro-1H-benzimidazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoro-1H-benzimidazole derivatives as potent antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed protocols for their synthesis and evaluation, and insights into their mechanism of action.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom at the 4-position of the benzimidazole ring has been shown to enhance the antimicrobial properties of these molecules, making them promising candidates for the development of new antimicrobial drugs to combat resistant pathogens.[1] This document outlines the antimicrobial efficacy of various this compound derivatives and provides standardized protocols for their study.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound IDDerivativeBacterial StrainMIC (µg/mL)Reference
1 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazideEscherichia coli O157:H70.49[2]
Escherichia coli ATCC 87390.98[2]
Escherichia coli ATCC 352180.49[2]
Salmonella typhimurium ATCC 133110.98[2]
2 2-(m-fluorophenyl)-1H-benzimidazoleBacillus subtilis7.81[1]
3 5-methyl-2-(m-fluorophenyl)-1H-benzimidazoleGram-negative bacteria31.25[1]
Bacillus subtilis7.81[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

Compound IDDerivativeFungal StrainMIC (µg/mL)Reference
4 5-methyl-2-(o-fluorophenyl)-1H-benzimidazoleCandida parapsilosis-[1]
5 5-methyl-2-(p-fluorophenyl)-1H-benzimidazoleCandida parapsilosis-[1]

Note: Specific MIC values for compounds 4 and 5 against C. parapsilosis were noted as significant but not quantified in the source material. Further studies are recommended to determine the precise values.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 2-substituted-4-fluoro-1H-benzimidazole derivatives involves the condensation of 3-fluoro-1,2-phenylenediamine with various aromatic aldehydes. Microwave-assisted synthesis has been shown to be an effective method for improving reaction times and yields.[2]

Protocol: Microwave-Assisted Synthesis of 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(substituted benzylidene)]benzohydrazide

  • Step 1: Synthesis of Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate.

    • In a 30 mL microwave synthesis reactor vial, add methyl-4-formylbenzoate (0.03 mol), sodium disulfite (0.03 mol), and DMF (5 mL).

    • To this mixture, add 4-fluoro-o-phenylenediamine (0.02 mol).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 30 minutes.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the product.

  • Step 2: Synthesis of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide.

    • Dissolve the product from Step 1 (0.01 mol) in ethanol.

    • Add hydrazine hydrate (0.05 mol) to the solution.

    • Reflux the mixture for 6-8 hours.

    • After cooling, the precipitated product is filtered, washed with ethanol, and dried.

  • Step 3: Synthesis of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(substituted benzylidene)benzohydrazide.

    • Dissolve the hydrazide from Step 2 (0.001 mol) in ethanol.

    • Add the desired substituted benzaldehyde (0.001 mol) and a few drops of glacial acetic acid.

    • Reflux the reaction mixture for 2 hours.

    • Cool the mixture, filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., butanol) to yield the final product.

G cluster_0 Starting Materials cluster_1 Step 1: Microwave Synthesis cluster_2 Step 2: Hydrazinolysis cluster_3 Step 3: Condensation Methyl-4-formylbenzoate Methyl-4-formylbenzoate Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate Methyl-4-formylbenzoate->Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate Sodium disulfite, DMF, 150°C, 30 min 4-Fluoro-o-phenylenediamine 4-Fluoro-o-phenylenediamine 4-Fluoro-o-phenylenediamine->Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate->4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide Hydrazine hydrate, Ethanol, Reflux Final Product Final Product 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide->Final Product Glacial acetic acid, Ethanol, Reflux Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Final Product

Synthetic workflow for this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the standardized inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

G Prepare Stock Solution Prepare Stock Solution Serial Dilution in Plate Serial Dilution in Plate Prepare Stock Solution->Serial Dilution in Plate Inoculate Plate Inoculate Plate Serial Dilution in Plate->Inoculate Plate Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Dilute Inoculum Dilute Inoculum Prepare Inoculum (0.5 McFarland)->Dilute Inoculum Dilute Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Workflow for Broth Microdilution Assay.
Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Mechanism of Action: Inhibition of DNA Gyrase

Several benzimidazole derivatives have been shown to exert their antimicrobial effect by targeting bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA strand breaks and ultimately cell death.

The proposed mechanism involves the binding of the benzimidazole derivative to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This action effectively blocks the progression of the replication fork.

G Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase binds to Relaxed DNA Relaxed DNA DNA Gyrase->Relaxed DNA unwinds DNA Replication DNA Replication Relaxed DNA->DNA Replication Bacterial Cell Growth Bacterial Cell Growth DNA Replication->Bacterial Cell Growth This compound This compound This compound->Inhibition Inhibition->DNA Gyrase inhibits

Inhibition of DNA Gyrase by this compound Derivatives.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with significant activity against a variety of bacterial and fungal pathogens. The protocols provided herein offer a standardized approach for the synthesis and evaluation of these compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the development of novel and effective antimicrobial therapies.

References

Application Notes and Protocols: 4-Fluoro-1H-benzimidazole in the Development of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of 4-fluoro-1H-benzimidazole derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The protocols and data presented are compiled from recent scientific literature to guide researchers in the development of novel anticancer agents based on this scaffold.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. The benzimidazole scaffold is a key pharmacophore in the design of numerous PARP inhibitors due to its ability to mimic the nicotinamide moiety of the NAD+ substrate, thereby competitively inhibiting the enzyme. The introduction of a fluorine atom at the 4-position of the 1H-benzimidazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and enhanced biological activity.

While specific data for this compound derivatives is limited in the available literature, extensive research on the closely related 5-fluoro-1H-benzimidazole-4-carboxamide scaffold provides valuable insights and directly applicable methodologies for the development of 4-fluoro analogues.

Data Presentation

The following tables summarize the in vitro activity of representative benzimidazole-based PARP inhibitors. It is important to note that the data presented below is for 5-fluoro-1H-benzimidazole-4-carboxamide derivatives, as specific quantitative data for the 4-fluoro isomers was not available in the reviewed literature. These values serve as a benchmark for the potential activity of 4-fluoro analogues.

Table 1: In Vitro PARP-1 Inhibitory Activity of 5-Fluoro-1H-benzimidazole-4-carboxamide Derivatives [1]

Compound IDR Group (at 2-position of benzimidazole)PARP-1 IC50 (nM)
10a Phenyl185.3
10b 4-Fluorophenyl150.1
10c 4-Chlorophenyl120.5
10d 4-Methylphenyl210.8
10e 4-Methoxyphenyl250.2
10f 4-(Piperidin-1-yl)phenyl43.7
Olaparib (Reference)5.0
Veliparib (Reference)2.0

Table 2: In Vitro Cellular Activity of Selected 5-Fluoro-1H-benzimidazole-4-carboxamide Derivatives [1]

Compound IDHCT116 IC50 (µM)A549 PF50¹
10f 7.41.6
Olaparib >102.5

¹PF50: Potentiation factor at 50% cell survival, representing the fold increase in the cytotoxicity of temozolomide.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis and evaluation of analogous fluoro-benzimidazole-based PARP inhibitors.

Protocol 1: Synthesis of this compound-7-carboxamide Derivatives

This protocol outlines a general synthetic route for the preparation of 2-substituted-4-fluoro-1H-benzimidazole-7-carboxamides, adapted from the synthesis of 5-fluoro isomers. The key starting material, 2,3-diamino-4-fluorobenzoic acid, can be synthesized from 2-amino-3-fluorobenzoic acid through nitration followed by reduction.

Step 1: Synthesis of Methyl 2,3-diamino-4-fluorobenzoate

Step 2: Condensation to form the Benzimidazole Core

  • Dissolve methyl 2,3-diamino-4-fluorobenzoate (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Add the desired substituted benzaldehyde (1.1 eq) and sodium metabisulfite (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the methyl 2-(substituted-phenyl)-4-fluoro-1H-benzimidazole-7-carboxylate.

Step 3: Amidation to the Final Product

  • Stir a solution of the methyl ester from the previous step (1.0 eq) in a saturated solution of ammonia in methanol in a sealed vessel at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield the final 2-(substituted-phenyl)-4-fluoro-1H-benzimidazole-7-carboxamide.

Synthesis_Workflow A 2-Amino-3-fluorobenzoic acid B Nitration & Reduction A->B C 2,3-Diamino-4-fluorobenzoic acid B->C D Esterification C->D E Methyl 2,3-diamino-4-fluorobenzoate D->E G Condensation E->G F Substituted Benzaldehyde F->G H Methyl 2-(substituted-phenyl)-4-fluoro-1H-benzimidazole-7-carboxylate G->H J Amidation H->J I Ammonia in Methanol I->J K 2-(Substituted-phenyl)-4-fluoro-1H-benzimidazole-7-carboxamide J->K

Synthetic workflow for this compound-7-carboxamide derivatives.
Protocol 2: In Vitro PARP-1 Inhibition Assay

This is a general protocol for determining the IC50 values of test compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Histone H1-coated 96-well plates

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well plate with Histone H1 and block non-specific binding sites.

  • Add 50 µL of assay buffer containing activated DNA and recombinant PARP-1 enzyme to each well.

  • Add 2 µL of test compound at various concentrations (typically in a serial dilution) or vehicle (DMSO) to the wells.

  • Initiate the reaction by adding 50 µL of a mixture of NAD+ and biotinylated NAD+ to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP substrate to each well and incubate until color develops.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cellular Assay for Potentiation of Temozolomide Cytotoxicity

This assay measures the ability of a PARP inhibitor to enhance the cancer cell-killing effect of the DNA alkylating agent, temozolomide (TMZ).

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Temozolomide (TMZ)

  • Test compound (PARP inhibitor)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • DMSO (vehicle control)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of TMZ and the test compound in cell culture medium.

  • Treat the cells with either TMZ alone, the test compound alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percentage of cell survival for each treatment condition relative to the vehicle control.

  • Determine the IC50 value of TMZ in the absence and presence of the test compound.

  • The Potentiation Factor (PF50) is calculated as the ratio of the IC50 of TMZ alone to the IC50 of TMZ in the presence of the test compound.

Signaling Pathways and Mechanisms of Action

PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors, including those based on the this compound scaffold, are designed to compete with NAD+ for the catalytic domain of PARP-1. By blocking the synthesis of PAR chains, these inhibitors prevent the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cancer cells with a deficient homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair (BER) cluster_1 Action of this compound PARP Inhibitor DNA_damage Single-Strand DNA Break (SSB) PARP1_active PARP-1 (Active) DNA_damage->PARP1_active recruits & activates SSB_accumulation SSB Accumulation DNA_damage->SSB_accumulation leads to PAR PAR Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair mediate Inhibitor This compound PARP Inhibitor Inhibitor->PARP1_active PARP1_inactive PARP-1 (Inactive) DSB Double-Strand Break (DSB) SSB_accumulation->DSB during replication Replication DNA Replication HR_deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient Cell_death Synthetic Lethality (Apoptosis) HR_deficient->Cell_death leads to Docking_Diagram cluster_PARP_site PARP-1 Active Site cluster_inhibitor This compound Derivative Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Hydrophobic_pocket Hydrophobic Pocket Carboxamide Carboxamide Moiety Carboxamide->Gly863 H-bond Carboxamide->Ser904 H-bond Benzimidazole Benzimidazole Core Benzimidazole->Tyr907 π-π stacking Fluoro 4-Fluoro Group Fluoro->Hydrophobic_pocket Hydrophobic Interaction R_group 2-Substituent (R)

References

Application Notes and Protocol for the N-alkylation of 4-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 4-fluoro-1H-benzimidazole, a key reaction in the synthesis of various biologically active compounds. The described method utilizes a classical and efficient approach involving the reaction of this compound with an alkyl halide in the presence of a base. This protocol is broadly applicable for the introduction of a variety of alkyl groups at the N-1 position of the benzimidazole ring, a common strategy in medicinal chemistry to modulate the pharmacological properties of the core scaffold.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The N-alkylation of the benzimidazole scaffold is a fundamental synthetic transformation that allows for the diversification of these molecules, often leading to enhanced biological activity. The introduction of an alkyl group at one of the nitrogen atoms can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This protocol details a reliable method for the N-alkylation of this compound, a valuable building block in drug discovery. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃Acetonitrile40-503-4~90
2Ethyl BromideK₂CO₃DMF605-6~85
3Benzyl BromideNaHTHFRT12~92
43-Bromopropan-1-olKOHDMF808~75

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in acetonitrile.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Suspend the solids in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated-4-fluoro-1H-benzimidazole.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, K₂CO₃, and Acetonitrile start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat Heat and Stir (40-50°C, 3-4h) add_alkyl_halide->heat tlc Monitor by TLC heat->tlc tlc->heat Incomplete workup Filter, Concentrate, Extract & Dry tlc->workup Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 4-Fluoro-1H-benzimidazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. The incorporation of a fluorine atom into the benzimidazole scaffold, specifically at the 4-position, can significantly enhance metabolic stability, binding affinity, and overall therapeutic potential. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-fluoro-1H-benzimidazole derivative libraries to identify and characterize novel drug candidates.

The benzimidazole core is a key structural motif in numerous FDA-approved drugs. Its unique structure allows for versatile interactions with various biological targets.[1][2][3] Fluorination is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[4] These derivatives have shown promise as inhibitors of key cellular signaling pathways implicated in cancer and other diseases, such as those involving protein kinases.[5][6][7]

Application Note 1: Anticancer Agent Screening

Objective: To identify this compound derivatives with potent antiproliferative activity against various cancer cell lines.

Background: Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, disrupting microtubule polymerization, or inducing apoptosis.[2][4] High-throughput screening of a diverse library of these compounds can efficiently identify lead candidates for further development.

Signaling Pathway: Kinase Inhibition in Cancer

Many cancers are driven by aberrant signaling through protein kinase pathways, such as the EGFR/HER2 pathway, which controls cell growth, proliferation, and survival.[4] this compound derivatives can act as ATP-competitive inhibitors, blocking these critical signaling cascades and leading to cancer cell death.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation Benzimidazole This compound Derivative Benzimidazole->EGFR Benzimidazole->HER2

Caption: Inhibition of EGFR/HER2 signaling by this compound derivatives.

Experimental Workflow: Cell-Based HTS for Anticancer Activity

The following workflow outlines a typical high-throughput screening process to identify anticancer compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library This compound Derivative Library Compound_Addition Add Compounds & Controls Compound_Library->Compound_Addition Cell_Culture Cancer Cell Line Culture Plate_Seeding Seed Cells into 384-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Read Plates Viability_Assay->Data_Acquisition Hit_Identification Identify 'Hits' with Significant Activity Data_Acquisition->Hit_Identification IC50_Determination Determine IC50 Values for Hits Hit_Identification->IC50_Determination

Caption: High-throughput screening workflow for anticancer drug discovery.

Protocols

Protocol 1: Cell Viability (MTT) Assay for High-Throughput Screening

Objective: To quantitatively assess the effect of this compound derivatives on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)[8]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivative library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 384-well clear-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cancer cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 5 x 104 cells/mL. c. Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well). d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Addition: a. Prepare a serial dilution of the this compound derivatives in cell culture medium. The final concentration of DMSO should not exceed 0.5%. b. Add 10 µL of the compound dilutions to the respective wells. c. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: a. Incubate the plate at 37°C, 5% CO2 for 72 hours.[9]

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the vehicle control. b. Identify compounds that exhibit significant inhibition of cell viability as "hits." c. For hit compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

The results of the high-throughput screen can be summarized in the following tables for clear comparison of the activity of different derivatives.

Table 1: Primary Screening of this compound Derivatives against A549 Lung Cancer Cells

Compound IDConcentration (µM)% Cell ViabilityHit (Yes/No)
F-BIM-0011095.2 ± 4.1No
F-BIM-0021045.8 ± 3.7Yes
F-BIM-0031088.1 ± 5.2No
F-BIM-0041022.5 ± 2.9Yes
............
Doxorubicin1015.3 ± 1.8Yes

Table 2: IC50 Values of Hit Compounds against Various Cancer Cell Lines

Compound IDA549 (µM)HCT-116 (µM)MCF-7 (µM)
F-BIM-0027.34 ± 0.2115.8 ± 1.112.4 ± 0.9
F-BIM-0044.56 ± 0.188.2 ± 0.56.7 ± 0.4
Doxorubicin12.42 ± 0.59.8 ± 0.75.6 ± 0.3

Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results. The IC50 values for some benzimidazole-triazole hybrids against A549 cells were found to be in the range of 4.56 to 7.34 µM.[10]

Application Note 2: Antimicrobial Agent Screening

Objective: To identify this compound derivatives with potent activity against pathogenic bacteria and fungi.

Background: Benzimidazole derivatives have been historically used as anthelmintic and antifungal agents.[3] Screening libraries of novel fluorinated derivatives can lead to the discovery of new antimicrobial agents with improved efficacy and broader spectrum of activity. Some derivatives have shown activity against E. coli and other pathogens.[11]

Experimental Workflow: Antimicrobial HTS

Antimicrobial_HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library This compound Derivative Library Compound_Addition Add Compounds & Controls Compound_Library->Compound_Addition Microbial_Culture Bacterial/Fungal Culture Plate_Inoculation Inoculate Microplates with Microbes Microbial_Culture->Plate_Inoculation Plate_Inoculation->Compound_Addition Incubation Incubate at Optimal Growth Temperature Compound_Addition->Incubation Growth_Assay Measure Microbial Growth (e.g., OD600) Incubation->Growth_Assay Data_Acquisition Read Plates Growth_Assay->Data_Acquisition Hit_Identification Identify 'Hits' with Significant Inhibition Data_Acquisition->Hit_Identification MIC_Determination Determine Minimum Inhibitory Concentration (MIC) for Hits Hit_Identification->MIC_Determination

Caption: High-throughput screening workflow for antimicrobial drug discovery.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient medium. The lowest concentration of the compound that prevents visible growth after incubation is considered the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative "hit" compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: a. Grow the microbial strain overnight in the appropriate broth. b. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Dilution: a. Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate. b. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with DMSO).

  • Inoculation: a. Add the standardized inoculum to each well.

  • Incubation: a. Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Data Presentation

Table 3: Minimum Inhibitory Concentration (MIC) of Hit Compounds against Pathogenic Microbes

Compound IDE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
F-BIM-0070.984>64
F-BIM-0151628
Ciprofloxacin0.250.5NA
FluconazoleNANA1

Note: The data presented in this table are for illustrative purposes and do not represent actual experimental results. Some fluoro-benzimidazole derivatives have shown MIC values as low as 0.49–0.98 µg/mL against certain E. coli strains.[11]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening of this compound derivative libraries. These methods can be adapted for various therapeutic areas and will aid researchers in the efficient discovery and characterization of novel drug candidates. The versatility of the benzimidazole scaffold, enhanced by fluorination, makes it a highly promising area for continued drug discovery efforts.

References

Application Notes and Protocols: 4-fluoro-1H-benzimidazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of the specific molecule 4-fluoro-1H-benzimidazole as a primary component in published Organic Light-Emitting Diode (OLED) research are not extensively documented in readily available literature. However, the benzimidazole core, often functionalized with fluorine atoms, is a crucial building block in the design of high-performance materials for OLEDs, including emitters and hosts.[1] The fluorine substituent is known to influence the electronic properties, such as the HOMO/LUMO energy levels, and can enhance the stability and efficiency of the resulting OLED devices.

These application notes, therefore, focus on the utilization of fluorinated benzimidazole derivatives in OLEDs, providing a guide for researchers on how this compound could be potentially used as a precursor to synthesize more complex and functional molecules for this technology.

Overview of Benzimidazole Derivatives in OLEDs

Benzimidazole derivatives are a versatile class of heterocyclic compounds widely employed in the development of materials for OLEDs.[1] Their intrinsic properties make them suitable for various roles within the device architecture:

  • Electron Transporting Materials (ETMs): The electron-deficient nature of the benzimidazole moiety facilitates electron injection and transport.[2]

  • Hole Blocking Materials (HBMs): Due to their deep Highest Occupied Molecular Orbital (HOMO) levels, they can effectively block the flow of holes, confining them to the emissive layer and improving recombination efficiency.

  • Emissive Materials (Emitters): When appropriately functionalized, benzimidazole derivatives can exhibit strong fluorescence, making them suitable as blue, green, or even host materials for phosphorescent emitters.[3]

  • Host Materials: Their high triplet energy levels make them excellent hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, enabling efficient energy transfer.[1]

The introduction of a fluorine atom, as in this compound, can further tune these properties by lowering the HOMO and LUMO energy levels, which can be advantageous for optimizing charge injection and device stability.

Data Presentation: Performance of Fluorinated Benzimidazole Derivatives in OLEDs

The following table summarizes the performance of various OLEDs that incorporate complex fluorinated benzimidazole derivatives as the emissive material. This data provides a benchmark for the potential performance of novel materials derived from this compound.

MaterialHOMO (eV)LUMO (eV)Eg (eV)Max. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)CIE Coordinates (x, y)
PTBIBI[3]-5.63-2.992.643.5965993.2(0.15, 0.08)
MCFBIBI[3]-5.72-2.762.942.6733053.1(0.16, 0.06)
MCNPIBI[4]-5.93-2.473.463.6965693.8(0.15, 0.08)
  • HOMO: Highest Occupied Molecular Orbital

  • LUMO: Lowest Unoccupied Molecular Orbital

  • Eg: Energy Gap

  • EQE: External Quantum Efficiency

  • CIE: Commission Internationale de l'Eclairage

Experimental Protocols

This protocol describes a representative synthesis of a more complex benzimidazole derivative, which could be adapted for derivatives of this compound. A common synthetic route involves a condensation reaction followed by a cross-coupling reaction.

Step 1: Synthesis of a 2-Aryl-Benzimidazole Derivative (Illustrative)

This step outlines the synthesis of a 2-aryl-benzimidazole derivative through the condensation of an o-phenylenediamine derivative with an aromatic aldehyde.

  • Materials:

    • Substituted o-phenylenediamine (e.g., a derivative of 4-fluoro-1,2-diaminobenzene)

    • Substituted aromatic aldehyde

    • Solvent (e.g., ethanol, acetic acid)

    • Oxidizing agent (e.g., sodium metabisulfite, air)

  • Procedure:

    • Dissolve the substituted o-phenylenediamine and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

    • Heat the mixture to reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography - TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-aryl-benzimidazole derivative.

Step 2: Suzuki Cross-Coupling for Further Functionalization (Illustrative)

To build more complex structures for OLED applications, the synthesized benzimidazole derivative (if halogenated) can be further functionalized using a Suzuki cross-coupling reaction.

  • Materials:

    • Halogenated 2-aryl-benzimidazole derivative

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • To a degassed mixture of the halogenated benzimidazole derivative, arylboronic acid, and base in the chosen solvent system, add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final functionalized benzimidazole derivative.

This protocol details the fabrication of a multi-layer OLED device using a fluorinated benzimidazole derivative as the emissive layer via thermal evaporation.

  • Materials and Equipment:

    • Indium Tin Oxide (ITO) coated glass substrates

    • Detergent solution (e.g., Hellmanex III)

    • Deionized water

    • Acetone

    • Isopropyl alcohol (IPA)

    • Nitrogen gas source

    • UV-Ozone or Oxygen Plasma cleaner

    • High-vacuum thermal evaporation system

    • Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML, Electron Transport Layer - ETL, Electron Injection Layer - EIL)

    • Metal for cathode (e.g., LiF/Al or Ca/Al)

    • Quartz crystal microbalance for thickness monitoring

  • Procedure:

    • Substrate Cleaning:

      • Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and IPA for 15 minutes each.

      • Dry the substrates with a stream of nitrogen gas.

      • Treat the cleaned substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

    • Organic Layer Deposition:

      • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

      • Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical device structure is as follows:

        • HIL (e.g., HAT-CN, ~10 nm)

        • HTL (e.g., TAPC or NPB, ~40 nm)

        • EML (Fluorinated benzimidazole derivative, doped or non-doped, ~20 nm)

        • ETL (e.g., TPBi, ~30 nm)

        • EIL (e.g., LiF, ~1 nm)

    • Cathode Deposition:

      • Following the deposition of the organic layers, deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.

    • Encapsulation:

      • To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate Product cluster_reaction2 Further Functionalization cluster_final Final Product 4-fluoro-1,2-diaminobenzene 4-fluoro-1,2-diaminobenzene Condensation_Reaction Condensation Reaction (e.g., in Ethanol, Reflux) 4-fluoro-1,2-diaminobenzene->Condensation_Reaction Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Condensation_Reaction Fluorinated_Benzimidazole 2-Aryl-4-fluoro-1H-benzimidazole Condensation_Reaction->Fluorinated_Benzimidazole Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Fluorinated_Benzimidazole->Suzuki_Coupling OLED_Material Functionalized Fluorinated Benzimidazole Emitter Suzuki_Coupling->OLED_Material

Caption: Synthetic workflow for a functionalized fluorinated benzimidazole emitter.

OLED_Device_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Fluorinated Benzimidazole Derivative) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multi-layer OLED device structure.

Energy_Level_Diagram cluster_energy Energy Level Diagram Anode_label Anode (ITO) HTL_label HTL EML_label EML (Fluorinated Benzimidazole) ETL_label ETL Cathode_label Cathode (Al) Anode_HOMO -4.8 eV HTL_HOMO -5.5 eV Anode_HOMO->HTL_HOMO Hole Injection EML_HOMO -5.8 eV HTL_HOMO->EML_HOMO ETL_HOMO -6.2 eV Cathode_LUMO -4.2 eV ETL_LUMO -2.9 eV Cathode_LUMO->ETL_LUMO Electron Injection HTL_LUMO -2.4 eV EML_LUMO -2.8 eV ETL_LUMO->EML_LUMO

Caption: Energy level diagram of a typical OLED.

References

Application Notes and Protocols: 4-fluoro-1H-benzimidazole Derivatives as Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the direct application of 4-fluoro-1H-benzimidazole derivatives as widely established fluorescent probes for cellular imaging is not extensively documented in current literature, the benzimidazole scaffold itself is a versatile platform for the development of such tools.[1][2] This document provides a generalized framework for the application and protocol development for novel this compound-based probes, drawing upon established principles of fluorescence microscopy and probe design.

Introduction to Benzimidazole-Based Fluorescent Probes

Benzimidazole derivatives are a significant class of heterocyclic compounds that have been explored for various biomedical applications due to their diverse biological activities. In the context of cellular imaging, the benzimidazole core can be chemically modified to create fluorescent molecules with desirable photophysical properties.[2] The introduction of a fluorine atom at the 4-position of the benzimidazole ring can modulate the electronic and photophysical characteristics of the molecule, potentially leading to enhanced brightness, photostability, and specific targeting capabilities.

These probes can be designed to target specific cellular organelles such as mitochondria, lysosomes, the endoplasmic reticulum, the Golgi apparatus, or the nucleus.[3] Furthermore, they can be engineered to respond to changes in the cellular microenvironment, such as pH, ion concentration, or the presence of reactive oxygen species (ROS).[1][4]

Quantitative Data Summary

The following table provides a template for summarizing the key photophysical and biological parameters of a hypothetical this compound-based fluorescent probe, designated here as Probe F-BIM-1 . Researchers developing new probes should aim to characterize these properties thoroughly.

PropertyProbe F-BIM-1 (Hypothetical Data)
Molecular Formula C₁₅H₁₂FN₃O₂
Molecular Weight 285.27 g/mol
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.60
Stokes Shift 32 nm
Cellular Target Mitochondria
Cell Permeability High
Toxicity Low at working concentrations
Photostability High

Experimental Protocols

Synthesis of a Generic this compound Derivative

The synthesis of this compound derivatives can be achieved through various organic chemistry routes. A general approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or aldehyde.

DOT Script for Synthesis Workflow:

start Starting Materials (4-fluoro-o-phenylenediamine, Carboxylic Acid Derivative) reaction Condensation Reaction (e.g., in acid or with coupling agent) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, Mass Spec, HPLC) purification->characterization final_product Final Probe (this compound derivative) characterization->final_product

General synthesis workflow for a this compound probe.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with a novel this compound probe. Optimization will be required for specific cell types and experimental conditions.[5][6]

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Probe F-BIM-1 stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of Probe F-BIM-1 in pre-warmed cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will depend on the probe's cell permeability and target accumulation.

  • Washing (Optional but Recommended):

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium (phenol red-free is recommended for imaging) to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the probe's excitation and emission wavelengths (e.g., a standard FITC filter set for λex/λem of 488/520 nm).

    • Acquire images using appropriate settings for exposure time and laser power to minimize phototoxicity.[7]

DOT Script for Live-Cell Imaging Workflow:

cell_culture Culture cells on glass-bottom dish prepare_probe Prepare probe working solution cell_culture->prepare_probe stain_cells Incubate cells with probe prepare_probe->stain_cells wash_cells Wash to remove excess probe stain_cells->wash_cells image_cells Acquire images with fluorescence microscope wash_cells->image_cells analyze_data Image analysis image_cells->analyze_data

Workflow for live-cell imaging with a fluorescent probe.

Potential Signaling Pathway Visualization

Fluorescent probes can be powerful tools to visualize cellular signaling pathways. For instance, a probe that is sensitive to reactive oxygen species (ROS) could be used to monitor oxidative stress pathways.

DOT Script for a Hypothetical ROS-Sensing Pathway:

stimulus Cellular Stress (e.g., UV, chemical) ros_production Increased ROS Production in Mitochondria stimulus->ros_production probe_activation Probe F-BIM-ROS (Non-fluorescent) ros_production->probe_activation Oxidation cellular_response Downstream Signaling (e.g., Apoptosis, Inflammation) ros_production->cellular_response probe_fluorescence Probe F-BIM-ROS (Fluorescent) probe_activation->probe_fluorescence Fluorescence 'Turn-On'

Conceptual pathway for ROS detection using a hypothetical probe.

Concluding Remarks

The development of novel this compound derivatives holds promise for advancing cellular imaging. Through systematic chemical synthesis and thorough characterization of their photophysical and biological properties, these compounds could be tailored into highly specific and sensitive probes. The protocols and frameworks provided here offer a foundation for researchers to design and validate new tools for visualizing the intricate workings of the cell. As with any new probe, careful optimization and validation are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 4-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Poor Quality Starting Materials: Impurities in 3-fluoro-1,2-phenylenediamine or the one-carbon source (e.g., formic acid, aldehyde) can inhibit the reaction.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Inefficient Catalyst: The catalyst may be inactive or used in insufficient amounts.[1] 4. Incorrect Solvent: The chosen solvent may not be optimal for the reaction.[1]1. Purify Starting Materials: Ensure the purity of reactants through appropriate purification techniques like recrystallization or distillation.[1] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the reaction's completion and determine the optimal duration.[1] 3. Catalyst Optimization: Verify the catalyst's activity and consider screening different catalysts or increasing the catalyst loading.[1] 4. Solvent Screening: Experiment with different solvents to find the most effective one for the specific reaction conditions.
Formation of Multiple Products/Side Products 1. Formation of Disubstituted Benzimidazoles: Reaction of two molecules of an aldehyde with one molecule of o-phenylenediamine can lead to 1,2-disubstituted benzimidazoles.[1] 2. Oxidation of Starting Material: 3-fluoro-1,2-phenylenediamine is susceptible to oxidation, leading to colored impurities.[1] 3. N-Alkylation: Presence of alkylating agents can lead to alkylation of the benzimidazole ring.[1]1. Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of 3-fluoro-1,2-phenylenediamine to the aldehyde to favor the formation of the desired 2-substituted product.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] 3. Avoid Alkylating Agents: Ensure the absence of any potential alkylating agents in the reaction mixture.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.[1] 2. Product Discoloration: The final product may be discolored due to persistent impurities.1. Alternative Purification Methods: Explore other purification techniques such as recrystallization from a suitable solvent system or preparative TLC. 2. Decolorization: Treat the crude product with activated charcoal in a suitable solvent to remove colored impurities. A treatment with a potassium permanganate solution followed by sodium bisulfite can also be effective for removing certain discolorations.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the condensation reaction of 3-fluoro-1,2-phenylenediamine with a one-carbon synthon. Common C1 sources include formic acid or various aldehydes. The reaction is typically carried out under acidic conditions or in the presence of an oxidizing agent.[3] Another potential route is the direct iodination of 1H-benzimidazole, though controlling regioselectivity can be challenging.[3]

Q2: How can I optimize the reaction conditions to maximize the yield of this compound?

A2: Optimization can be achieved by systematically varying several parameters:

  • Catalyst: A range of catalysts, including various acids and metal catalysts, can be employed.[1] Screening different catalysts and optimizing their concentration is crucial.

  • Solvent: The choice of solvent significantly impacts reaction rate and yield.[1] Experiment with both polar and non-polar solvents.

  • Temperature: The optimal temperature will depend on the specific reactants and catalyst used. Monitor the reaction at different temperatures to find the most efficient condition.

  • Reaction Time: Use TLC to monitor the reaction progress and avoid unnecessarily long reaction times which can lead to side product formation.[1]

Q3: What is the role of an inert atmosphere in the synthesis?

A3: The o-phenylenediamine starting material is prone to oxidation, which can result in the formation of colored impurities and a decrease in the yield of the desired product.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, helps to minimize this oxidation.[1]

Q4: How do I choose the right purification method for this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is a common method, but may be challenging if the impurities have similar polarity to the product.[1]

  • Recrystallization: This is an effective method for removing impurities with different solubility profiles. Experiment with various solvent systems to find one that provides good recovery of the pure product.

  • Decolorization: If the product is colored, treatment with activated charcoal can be effective.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-4-fluoro-1H-benzimidazoles

This protocol describes a general method for the condensation of 3-fluoro-1,2-phenylenediamine with an aldehyde.

  • In a round-bottom flask, dissolve 3-fluoro-1,2-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Add a catalyst (e.g., 10 mol% of an acid catalyst like L-proline or a Lewis acid).[4]

  • The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.[4][5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with a cold solvent, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NH4BrCHCl3Room Temp.486[6]
2NH4ClCHCl3Room Temp.492[6]
3NH4FCHCl3Room Temp.572[6]
4L-Proline (10 mol%)Water (pH 4.2)Reflux1-285-95[4]
5None (Microwave)None1400.5-165-92[7]

Visualizations

Experimental Workflow for Benzimidazole Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3-fluoro-1,2-phenylenediamine 3-fluoro-1,2-phenylenediamine Mixing Mixing in Solvent with Catalyst 3-fluoro-1,2-phenylenediamine->Mixing Aldehyde_or_Formic_Acid Aldehyde or Formic Acid Aldehyde_or_Formic_Acid->Mixing Heating Heating/Stirring Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Cooling Cooling & Precipitation Monitoring->Cooling Filtration Filtration/ Solvent Evaporation Cooling->Filtration Purification Purification (Chromatography/ Recrystallization) Filtration->Purification Final_Product 4-fluoro-1H- benzimidazole Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic Start Experiment Issue Low_Yield Low/No Yield? Start->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Check_Reactants Check Reactant Purity & Stoichiometry Low_Yield->Check_Reactants Yes Purification_Difficulty Purification Difficulty? Side_Products->Purification_Difficulty No Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Yes Change_Purification Change Purification Method Purification_Difficulty->Change_Purification Yes End Problem Resolved Purification_Difficulty->End No Optimize_Conditions Optimize Time, Temp, Catalyst, Solvent Check_Reactants->Optimize_Conditions Optimize_Conditions->End Control_Stoichiometry Adjust Stoichiometry Inert_Atmosphere->Control_Stoichiometry Control_Stoichiometry->End Decolorize Decolorize Product Change_Purification->Decolorize Decolorize->End

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: 4-Fluoro-1H-benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Phillips-Ladenburg reaction. This involves the condensation of 3-fluoro-1,2-phenylenediamine with formic acid, which acts as the source of the C2 carbon of the imidazole ring. The reaction is typically heated to drive the cyclization and dehydration.

Q2: What are the critical parameters to control for a high yield of this compound?

A2: Several parameters are crucial for maximizing the yield:

  • Purity of Starting Materials: Ensure that the 3-fluoro-1,2-phenylenediamine and formic acid are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Temperature and Time: The reaction typically requires heating. A common temperature is 100°C for 2-4 hours. Insufficient heating can lead to incomplete reaction, while excessive heat or prolonged reaction times may cause degradation or side product formation.

  • Stoichiometry: An excess of formic acid is generally used to ensure the complete conversion of the diamine.

  • Work-up Procedure: Careful neutralization of the reaction mixture is essential to precipitate the product. The pH should be adjusted to be slightly alkaline.

Q3: What are some common impurities I might encounter, and how can I minimize them?

A3: Common impurities can include unreacted 3-fluoro-1,2-phenylenediamine, N-formyl-3-fluoro-1,2-phenylenediamine (the intermediate before cyclization), and potential dimeric or polymeric byproducts. To minimize these:

  • Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).

  • Use the appropriate excess of formic acid to drive the reaction forward.

  • Optimize the heating time and temperature to favor the desired cyclization over side reactions.

Q4: What are the recommended methods for purifying crude this compound?

A4: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. A common solvent for recrystallization is boiling water, sometimes with the addition of decolorizing charcoal to remove colored impurities. Ethanol is another potential recrystallization solvent.[1]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be used. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present.

Q5: How does the fluorine substituent affect the synthesis of this compound?

A5: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the amino groups in 3-fluoro-1,2-phenylenediamine. This may slightly slow down the initial acylation step compared to the synthesis of unsubstituted benzimidazole. However, under the acidic conditions of the Phillips-Ladenburg reaction, the reaction generally proceeds efficiently. The fluorine substitution can also influence the electronic properties and biological activity of the final benzimidazole product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Impure starting materials. 4. Incorrect work-up procedure (e.g., wrong pH for precipitation).1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure the reaction is heated to at least 100°C for a sufficient duration (e.g., 2-4 hours). 3. Check the purity of 3-fluoro-1,2-phenylenediamine and use a fresh bottle of formic acid. 4. Carefully adjust the pH of the reaction mixture to slightly alkaline (pH 8-9) using a 10% NaOH solution during work-up to ensure complete precipitation of the product.
Product is a Dark Oil or Gummy Solid 1. Presence of significant impurities. 2. Incomplete removal of formic acid. 3. Oxidation of the starting material or product.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure thorough washing of the crude product with cold water after precipitation. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Multiple Spots on TLC After Reaction 1. Incomplete reaction (spot corresponding to starting material). 2. Formation of the N-formyl intermediate. 3. Presence of side products.1. Increase the reaction time and/or temperature. 2. Continue heating to promote cyclization of the intermediate. 3. Purify the crude mixture using column chromatography to isolate the desired product.
Difficulty in Purifying by Recrystallization 1. Inappropriate solvent choice. 2. High level of impurities preventing crystallization.1. Perform a solvent screen to find a suitable recrystallization solvent. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Consider water, ethanol, or mixtures like ethanol/water. 2. First, purify the crude product by column chromatography to remove major impurities, then proceed with recrystallization.
Final Product is Colored (e.g., Yellow or Brown) 1. Presence of colored impurities from side reactions or oxidation.1. During recrystallization from boiling water, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for benzimidazole synthesis.

Materials:

  • 3-Fluoro-1,2-phenylenediamine

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Decolorizing charcoal (optional)

  • Distilled water

Procedure:

  • In a round-bottom flask, combine 3-fluoro-1,2-phenylenediamine (e.g., 0.1 mol) with an excess of 90% formic acid (e.g., 0.15 mol).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • The crude this compound will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Purification by Recrystallization
  • Transfer the crude this compound to a beaker and add a sufficient amount of boiling water to dissolve it completely.

  • (Optional) If the solution is colored, add a small amount of decolorizing charcoal and continue to heat for 10-15 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them in an oven at 100°C.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended Condition
Starting Material 3-Fluoro-1,2-phenylenediamine
Cyclizing Agent Formic Acid (90%)
Molar Ratio (Diamine:Acid) 1 : 1.5
Temperature 100°C
Reaction Time 2-4 hours
Work-up Neutralization with 10% NaOH to pH 8-9
Expected Yield 80-90% (crude)

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Appearance White to off-white solid
Melting Point ~145-148°C (literature values may vary)
¹H NMR (DMSO-d₆, δ ppm) ~8.2 (s, 1H, H-2), ~7.6-7.2 (m, 3H, Ar-H), ~12.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, δ ppm) Aromatic and imidazole carbons typically appear between 105-155 ppm.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3-Fluoro-1,2-phenylenediamine + Formic Acid Heating Heat at 100°C (2-4 hours) Reactants->Heating Neutralization Cool and Neutralize with 10% NaOH Heating->Neutralization Precipitation Precipitation of Crude Product Neutralization->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization (from boiling water) Filtration->Recrystallization Drying Drying at 100°C Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Guide for 4-fluoro-1H-benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 4-fluoro-1H-benzimidazole. This guide addresses common side reactions and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclization of 3-fluoro-1,2-phenylenediamine with formic acid. The reaction is typically heated to drive the condensation and subsequent ring closure to form the benzimidazole ring.

Q2: What are the potential regioisomers that can be formed during the synthesis?

A2: When starting with 3-fluoro-1,2-phenylenediamine, the cyclization can theoretically lead to the formation of two regioisomers: this compound and 7-fluoro-1H-benzimidazole. The electronic effects of the fluorine atom influence the nucleophilicity of the adjacent amino groups, which can affect the regioselectivity of the cyclization. Generally, the formation of the 4-fluoro isomer is favored.

Q3: Can defluorination occur as a side reaction?

A3: While less common under standard Phillips condensation conditions, defluorination can be a potential side reaction, especially if harsh reaction conditions (e.g., very high temperatures, presence of strong nucleophiles or bases) are employed. This would lead to the formation of benzimidazole as an impurity.

Q4: What are common sources of colored impurities in the final product?

A4: Colored impurities often arise from the oxidation of the starting material, 3-fluoro-1,2-phenylenediamine, which is susceptible to air oxidation. Overheating the reaction mixture can also lead to the formation of polymeric or tar-like substances.

Troubleshooting Guide for Common Side Reactions

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Use a slight excess of formic acid (e.g., 1.2 equivalents).
Suboptimal reaction conditions.- Screen different solvents (e.g., water, ethanol, or neat). - Consider the use of a mild acid catalyst (e.g., a few drops of HCl).
Degradation of starting material or product.- Ensure the purity of 3-fluoro-1,2-phenylenediamine. - Avoid excessively high temperatures.
Presence of 7-fluoro-1H-benzimidazole Isomer Lack of complete regioselectivity in the cyclization reaction.- Optimize the reaction temperature; lower temperatures may favor the formation of one isomer. - The use of microwave irradiation has been reported to improve yields and may influence selectivity in some benzimidazole syntheses.
Formation of Benzimidazole (Defluorination) Harsh reaction conditions leading to the loss of the fluorine substituent.- Avoid excessively high temperatures and prolonged heating. - Ensure the reaction medium is not strongly basic during workup.
Dark-colored Product Oxidation of 3-fluoro-1,2-phenylenediamine.- Use freshly purified starting material. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of polymeric byproducts due to overheating.- Maintain a consistent and appropriate reaction temperature.
Incomplete Removal of Formic Acid Insufficient neutralization or washing during workup.- Ensure complete neutralization with a base (e.g., sodium bicarbonate solution) until effervescence ceases. - Wash the crude product thoroughly with water.

Experimental Protocols

Key Experiment: Synthesis of this compound via Phillips Condensation

This protocol describes the synthesis of this compound from 3-fluoro-1,2-phenylenediamine and formic acid.

Materials:

  • 3-fluoro-1,2-phenylenediamine

  • Formic acid (98-100%)

  • 10% Sodium hydroxide solution

  • Activated carbon

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 3-fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq).

  • Heat the reaction mixture at 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution to the cooled mixture with stirring until the pH is neutral to slightly basic (pH 7-8).

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

  • For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Decolorize with activated carbon if necessary.

  • Dry the purified crystals under vacuum to obtain this compound.

Visualizations

experimental_workflow start Start reactants Combine 3-fluoro-1,2-phenylenediamine and formic acid start->reactants heating Heat reaction mixture (100-110 °C, 2-4h) reactants->heating tlc Monitor by TLC heating->tlc tlc->heating Incomplete workup Cool and neutralize with NaOH solution tlc->workup Complete filtration Vacuum filter crude product workup->filtration purification Recrystallize from ethanol/water filtration->purification drying Dry under vacuum purification->drying end End Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product low_yield Low Yield start->low_yield purity_issue Impure Product start->purity_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn optimize_cond Optimize Conditions: - Increase time/temp - Adjust stoichiometry incomplete_rxn->optimize_cond Yes degradation Degradation? incomplete_rxn->degradation No check_purity Check Starting Material Purity Lower Reaction Temperature degradation->check_purity Yes isomer Regioisomer present? purity_issue->isomer optimize_temp Optimize Temperature Consider Microwave isomer->optimize_temp Yes defluorination Defluorination product? isomer->defluorination No milder_cond Use Milder Conditions defluorination->milder_cond Yes colored Colored Impurities? defluorination->colored No inert_atm Use Inert Atmosphere Purify Starting Material colored->inert_atm Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

Technical Support Center: Purification of 4-fluoro-1H-benzimidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluoro-1H-benzimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography.[1] For high-purity requirements, such as separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[2][3] Sublimation can also be a viable method for obtaining hyper-pure benzimidazoles due to their notable thermal stability.[4] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the target compound.[1]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification.[5][6] By spotting the crude mixture, collected fractions, and a pure standard (if available) on the same plate, you can track the separation of your target compound from impurities. A common eluent system for TLC of benzimidazole derivatives is a mixture of ethyl acetate and n-hexane.[5][6]

Q3: My purified this compound is still colored. How can I remove colored impurities?

A3: Persistent color, often yellow or brown, can arise from oxidation or side reactions.[1] A common and effective method to remove these impurities is to treat the compound with activated carbon (charcoal) during recrystallization.[1][7] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1] It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product.[1]

Q4: Can the fluorine substituent on the benzimidazole ring affect the purification strategy?

A4: Yes, the fluorine atom can influence the compound's polarity, solubility, and potential interactions with the stationary phase. The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with polar stationary phases like silica gel.[8] This may require adjusting the polarity of the mobile phase in column chromatography to achieve effective elution. The presence of fluorine can also impact the pKa of the benzimidazole nitrogens, which is an important consideration for purification techniques involving pH adjustments or ion-exchange chromatography.

Troubleshooting Guides

Recrystallization

Problem: My compound "oils out" or forms a gel instead of crystals.

This is a common issue that can be addressed by modifying the crystallization conditions.[1]

Possible CauseSolution
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1]
High Solute Concentration The solution may be too concentrated. Add more hot solvent to fully dissolve the oil or gel, then allow it to cool slowly.[1]
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound.[1]
Inappropriate Solvent The chosen solvent may not be suitable. A two-solvent system can be effective. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes slightly cloudy. Gently warm to clarify and then cool slowly.[1]
Column Chromatography

Problem: Poor separation of the target compound from impurities.

Achieving good separation requires optimizing several parameters of the chromatographic process.

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical. Optimize the mobile phase using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[6] For many benzimidazole derivatives, a gradient of ethyl acetate in n-hexane is effective.[5][9]
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally recommended.[2]
Column Overloading Using too much crude material for the column size will result in broad, overlapping bands. A general guideline is to use 1g of crude product for every 20-40g of silica gel.[6]
Compound Degradation on Silica Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel.[1] If degradation is suspected, consider deactivating the silica gel by adding a small amount of triethylamine to the eluent or using an alternative stationary phase like alumina.[6]

Problem: The compound will not elute from the column.

This typically indicates strong interaction with the stationary phase or low solubility in the mobile phase.

Possible CauseSolution
Mobile Phase Polarity is Too Low Gradually increase the polarity of the eluent. For an ethyl acetate/n-hexane system, increase the proportion of ethyl acetate.[6]
Strong Interaction with Silica Gel As mentioned above, deactivating the silica gel with triethylamine or switching to a less acidic stationary phase like alumina can be effective.[6]
Poor Solubility in the Eluent Ensure the chosen mobile phase is a good solvent for your compound. A small amount of a more polar solvent, such as methanol, can be added to the eluent to improve the solubility of polar compounds.[6]
Preparative HPLC

Problem: Broad or tailing peaks in the chromatogram.

Peak shape is a critical indicator of the quality of the HPLC separation.

Possible CauseSolution
Secondary Interactions with Silica Residual silanol groups on C18 columns can interact with the basic nitrogens of the benzimidazole ring, causing peak tailing. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can suppress these interactions.[3][10]
pH of the Mobile Phase The protonation state of the benzimidazole can affect peak shape. Adjusting the pH of the mobile phase to be approximately 2 pH units away from the pKa of the compound can result in sharper peaks.[10]
Inappropriate Column Chemistry For polar benzimidazole derivatives, a standard C18 column may not provide sufficient retention or good peak shape. Consider using a column with a different stationary phase, such as C8, C4, or a polar-embedded phase.[10]

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol is suitable for removing colored impurities and purifying crystalline solids.

  • Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture).[1][7]

  • Charcoal Treatment: Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).[1]

  • Heating: Reheat the mixture to boiling for 5-15 minutes to allow the charcoal to adsorb the impurities.[1][7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.[1]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.[1]

Protocol 2: Flash Column Chromatography

This is a standard protocol for the purification of moderately polar organic compounds.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the column, ensuring even packing without air bubbles.[1]

    • Allow the silica to settle and drain the solvent until it is level with the top of the silica bed. Do not let the column run dry.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel.[2]

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]

  • Elution:

    • Carefully add the mobile phase (e.g., a pre-determined mixture of ethyl acetate and n-hexane) to the top of the column.[5][9]

    • Apply pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column at a steady rate.

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the composition of the fractions by TLC to identify those containing the pure product.[2]

  • Product Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.[2]

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_treatment Impurity Removal cluster_crystallization Crystallization & Isolation Crude_Product Crude Product Add_Solvent Add Minimal Hot Solvent Crude_Product->Add_Solvent Dissolved_Mixture Dissolved Mixture Add_Solvent->Dissolved_Mixture Add_Charcoal Add Activated Carbon Dissolved_Mixture->Add_Charcoal Heat_Mixture Heat for 5-15 min Add_Charcoal->Heat_Mixture Hot_Filtration Hot Filtration Heat_Mixture->Hot_Filtration Hot_Filtrate Hot Filtrate Hot_Filtration->Hot_Filtrate Slow_Cooling Slow Cooling Hot_Filtrate->Slow_Cooling Vacuum_Filtration Vacuum Filtration Slow_Cooling->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Pure_Product Pure Product Dry_Crystals->Pure_Product

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow Start Start Prep_Column Prepare Silica Gel Column Start->Prep_Column Load_Sample Load Crude Sample Prep_Column->Load_Sample Elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis TLC_Analysis->Elute Adjust Eluent Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent End Pure Product Evaporate_Solvent->End

Caption: Workflow for flash column chromatography purification.

Troubleshooting_Logic Start Purification Issue? Recrystallization Recrystallization Problem Start->Recrystallization Yes Chromatography Chromatography Problem Start->Chromatography No Oiling_Out Oiling Out / Gel Formation Recrystallization->Oiling_Out Poor_Separation Poor Separation Chromatography->Poor_Separation Slow_Cool Action: Slow Cooling Rate Oiling_Out->Slow_Cool Rapid Cooling Change_Solvent Action: Change Solvent System Oiling_Out->Change_Solvent Wrong Solvent Optimize_Eluent Action: Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Bad Eluent Check_Loading Action: Reduce Sample Load Poor_Separation->Check_Loading Overloaded

Caption: Logic diagram for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-fluoro-1H-benzimidazole in biological assays.

Troubleshooting Guides

Issue 1: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium.

This is a common phenomenon known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1][2]

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Decrease final DMSO to <= 0.5% check_dmso->reduce_dmso Yes serial_dilution Implement Serial Dilution check_dmso->serial_dilution No reduce_dmso->serial_dilution success Solubility Issue Resolved reduce_dmso->success check_pH Is pH adjustment feasible for your assay? serial_dilution->check_pH serial_dilution->success adjust_pH Test lower pH buffers (e.g., 6.5, 5.5) check_pH->adjust_pH Yes use_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG) check_pH->use_cosolvent No adjust_pH->use_cosolvent adjust_pH->success use_cyclodextrin Utilize cyclodextrins use_cosolvent->use_cyclodextrin use_cosolvent->success use_cyclodextrin->success fail Consult further with technical support

Caption: Troubleshooting workflow for compound precipitation.

Possible Causes and Solutions:

  • High Final DMSO Concentration: Many cell-based assays are sensitive to DMSO concentrations above 0.5%.[3] High concentrations can also promote precipitation.

    • Recommendation: Aim for a final DMSO concentration of ≤ 0.5%. Always include a vehicle control with the same final DMSO concentration to assess its impact on the assay.[1]

  • Inefficient Mixing: Adding the DMSO stock directly to the full volume of aqueous buffer can lead to localized high concentrations and precipitation.

    • Recommendation: Instead of adding the stock solution directly, try a serial dilution approach. First, dilute the DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[1] Alternatively, add the DMSO stock to your buffer while vortexing to ensure rapid dispersion.

Issue 2: The required concentration of this compound for my assay exceeds its apparent solubility, even with optimized DMSO levels.

Possible Causes and Solutions:

  • pH of the Medium: The solubility of benzimidazole derivatives is often pH-dependent due to the presence of basic nitrogen atoms.[2] They are generally more soluble in acidic conditions.[3][4][5]

    • Recommendation: If your experimental conditions allow, test the solubility and efficacy of the compound in buffers with a slightly lower pH (e.g., pH 6.5 or 5.5).[2] Ensure that any change in pH does not negatively affect your assay's performance.

  • Insufficient Solubilizing Agents: The inherent hydrophobicity of the benzimidazole structure may require additional measures to improve solubility.[2]

    • Recommendation 1: Co-solvents: Introduce a small percentage (1-5%) of a water-miscible organic co-solvent into your final assay buffer.[2] Common co-solvents include ethanol, polyethylene glycol (PEG 300/400), and N,N-dimethylformamide (DMF).[1][3] It is crucial to run a vehicle control with the same co-solvent concentration.[2]

    • Recommendation 2: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound for use in biological assays.[2] It is a powerful organic solvent capable of dissolving many benzimidazole derivatives at concentrations of 10-30 mM.[2] If you encounter issues with your DMSO stock, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to ensure complete dissolution.[2]

Q2: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A2: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound's DMSO stock in a 96-well plate. Then, add these dilutions to your assay buffer (maintaining a constant final DMSO concentration) and monitor for precipitation over time, often using a nephelometer or by visual inspection.

Q3: Will using co-solvents or cyclodextrins interfere with my biological assay?

A3: It is possible. Both co-solvents and cyclodextrins can have their own biological effects or interfere with compound-target interactions. Therefore, it is essential to run proper controls. This includes a "vehicle control" containing the same concentration of DMSO and any other co-solvents or cyclodextrins used in your experimental samples to assess any background effects on your assay.[1]

Q4: Can I use salt formation to improve the solubility of this compound?

A4: Yes, for benzimidazole compounds with ionizable groups, forming a salt can significantly enhance aqueous solubility.[1][5] This is a common strategy in drug development.[1] Given that benzimidazoles are weakly basic, forming a salt with an acid (e.g., hydrochloride salt) could be a viable option to explore.[5]

Quantitative Data Summary

The aqueous solubility of this compound is not widely reported. However, the table below provides general solubility information for benzimidazole derivatives in common solvents and the expected impact of various solubilizing agents.

Solvent/ConditionExpected Solubility of Benzimidazole DerivativesRationale
WaterPoorThe aromatic, bicyclic structure is largely hydrophobic.[2]
DMSOHighA powerful organic solvent capable of dissolving many poorly soluble compounds.[2]
EthanolModerateA water-miscible organic co-solvent.[1]
Aqueous Buffer (pH 7.4)LowAt neutral pH, the compound is likely in its less soluble free base form.[4]
Aqueous Buffer (pH < 7)IncreasedAs weak bases, benzimidazoles are protonated at lower pH, increasing their polarity and solubility.[2][4]
Buffer with Co-solventsIncreasedCo-solvents increase the polarity of the medium, favoring dissolution.[6]
Buffer with CyclodextrinsIncreasedFormation of water-soluble inclusion complexes.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder. (Molecular Weight: 136.13 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, gently warm the vial to 37°C for 10-15 minutes and vortex again.[2]

  • Inspection: Visually inspect the solution to ensure all solid material has dissolved before use.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

G cluster_0 Plate 1: DMSO Stock Dilution cluster_1 Plate 2: Assay Buffer cluster_2 Final Plate (2% DMSO) A1 10 mM Stock A2 5 mM A1->A2 Serial Dilution A3 2.5 mM A2->A3 Serial Dilution A4 ... A3->A4 Serial Dilution transfer Transfer 2 µL from Plate 1 to Plate 2 A4->transfer B1 98 µL Buffer B2 98 µL Buffer B3 98 µL Buffer B4 ... C4 ... B4->C4 transfer->B4 C1 200 µM C2 100 µM C3 50 µM incubate Incubate & Shake (1-2 hours) C4->incubate readout Read Plate (Nephelometry or Visual) incubate->readout

Caption: Workflow for kinetic solubility assessment.

  • Serial Dilution of Stock: In a 96-well clear bottom plate, perform a serial dilution of your 10 mM DMSO stock solution with DMSO.[2]

  • Buffer Preparation: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer to each well.[2]

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This results in a final DMSO concentration of 2% and a range of compound concentrations.[2]

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[2]

  • Analysis: Measure the turbidity of each well using a nephelometer or plate reader at a wavelength around 620 nm. Alternatively, visually inspect the wells for any signs of precipitation against a dark background. The highest concentration that remains clear is the apparent kinetic solubility under these conditions.

Protocol 3: Phase Solubility Study with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD) in your chosen buffer.[1]

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials, ensuring undissolved solid material is present at the bottom of each vial.[1]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[1]

  • Sample Collection: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of dissolved this compound as a function of the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

References

Technical Support Center: Enhancing the Stability of 4-fluoro-1H-benzimidazole-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of 4-fluoro-1H-benzimidazole-based compounds. Our goal is to help you ensure the stability and integrity of your compounds, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my this compound-based compound?

A1: Several factors can contribute to the degradation of this compound derivatives. The benzimidazole core is susceptible to degradation under various conditions, and the fluorine substituent can influence its reactivity.[1][2] Key factors include:

  • pH: The stability of benzimidazoles can be pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of functional groups attached to the benzimidazole core.[3]

  • Light: Many benzimidazole derivatives exhibit photosensitivity and can degrade upon exposure to UV or even ambient light.[4]

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.[5]

  • Oxidation: The imidazole ring can be susceptible to oxidation, leading to the formation of various degradation products.[6][7] This can be initiated by atmospheric oxygen or oxidizing agents present in the experimental setup.

Q2: I'm observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A2: Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a common indicator of compound degradation. To confirm if these are degradation products, you should perform a forced degradation study. This involves intentionally subjecting your compound to stress conditions (acid, base, oxidation, heat, and light) and monitoring the formation of new peaks.[8] A stability-indicating HPLC method should be developed to resolve the parent compound from all potential degradation products.

Q3: How does the fluorine atom at the 4-position affect the stability of the benzimidazole core?

A3: The introduction of a fluorine atom can significantly impact the physicochemical properties of the benzimidazole molecule.[1][9] Fluorine is a highly electronegative atom and can:

  • Alter pKa: Fluorine substitution can lower the pKa of nearby functional groups, making basic groups less basic and protic groups more acidic.[1] This can influence the compound's stability profile across different pH ranges.

  • Increase Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a C-H bond with a C-F bond can block sites of metabolism, thereby increasing the metabolic stability of the compound.[1]

  • Influence Binding Affinity: Fluorine can participate in favorable interactions with biological targets, potentially enhancing binding affinity.[1]

While fluorine can enhance metabolic stability, the overall impact on chemical stability under various stress conditions needs to be experimentally determined for each specific compound.

Q4: What are the best practices for storing this compound-based compounds to minimize degradation?

A4: To ensure the long-term stability of your compounds, proper storage is crucial. Based on general knowledge of benzimidazole stability, the following practices are recommended:[4][10]

  • Solid State: Store solid compounds in well-sealed containers, protected from light and moisture. Storage at low temperatures (-20°C or -80°C) is often recommended.[10]

  • Solutions: Prepare solutions fresh whenever possible. If stock solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) in amber vials to protect from light.[10] The choice of solvent is also critical; for example, some studies have shown benzimidazole derivatives to be stable in DMSO for extended periods.[11] It is advisable to conduct a short-term stability study of your compound in the chosen solvent.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation in Assay Buffer 1. pH Stability Check: Determine the pH of your assay buffer. Benzimidazoles can be unstable in acidic or alkaline conditions.[3] Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a validated HPLC method. 2. Buffer Component Reactivity: Evaluate potential reactions between your compound and buffer components (e.g., primary amines like Tris).[3] Consider using an alternative buffer system if reactivity is suspected.
Photodegradation 1. Protect from Light: Conduct all experimental steps, from solution preparation to final analysis, with minimal exposure to light. Use amber vials and cover plates during incubation. 2. Photostability Test: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample kept in the dark.[12]
Thermal Degradation 1. Control Temperature: Ensure that all incubation steps are performed at the specified temperature and that the compound is not exposed to excessive heat during handling. 2. Thermal Stability Assessment: Incubate solutions of your compound at different temperatures (e.g., room temperature, 37°C, 50°C) and analyze for degradation over time.
Oxidative Degradation 1. De-gas Solvents: If sensitivity to oxidation is suspected, de-gas all solvents and buffers before use. 2. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT) to the stock solution may be considered, but its compatibility with the assay must be verified.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Compound Degradation 1. Forced Degradation Study: Perform a systematic forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products.[8][13] 2. Peak Tracking: Compare the retention times of the unknown peaks with those of the peaks generated in the forced degradation study to identify them as degradation products.
Impurity in the Original Sample 1. Purity Check: Re-evaluate the purity of your starting material using a high-resolution analytical technique. 2. Supplier Information: Contact the supplier for a detailed certificate of analysis, including the impurity profile.
Reaction with Mobile Phase 1. Mobile Phase Stability: Prepare fresh mobile phase daily. 2. Alternative Mobile Phase: Test a different mobile phase composition to see if the unknown peaks persist.

Quantitative Data Summary

The following tables provide a generalized summary of potential stability data for this compound-based compounds based on published data for similar structures. Note: These values are illustrative and should be experimentally determined for your specific compound.

Table 1: Forced Degradation Study of a Hypothetical this compound Derivative

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Example)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 h60°C15%Hydrolysis of side chains
Base Hydrolysis 0.1 M NaOH8 hRT25%Ring opening products
Oxidation 3% H₂O₂24 hRT30%N-oxides, hydroxylated derivatives
Thermal Dry Heat48 h80°C10%Dehalogenated and other thermal degradants
Photolytic UV Light (254 nm)12 hRT20%Photodimers, ring-cleaved products

Table 2: Stability of a Hypothetical this compound Derivative in Different Solvents

SolventStorage ConditionDuration% Remaining (Example)
DMSO -20°C, in the dark30 days>98%
Methanol 4°C, in the dark7 days92%
Acetonitrile Room Temperature24 hours95%
Aqueous Buffer (pH 7.4) 37°C8 hours85%

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of a this compound-based compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[14]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for pre-determined time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the solution with an appropriate amount of 0.1 M NaOH.[12]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for pre-determined time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M HCl before analysis.[12]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for pre-determined time points (e.g., 2, 8, 24 hours).[14]

    • Thermal Degradation: Transfer a portion of the solid compound into a vial and heat it in an oven at 80°C. Also, prepare a solution of the compound and heat it at 60°C. Analyze at various time points.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at different time points.[12]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent this compound compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be 2-3 units away from the compound's pKa) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying the optimal wavelength for detection and assessing peak purity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_compound Prepare Stock Solution of This compound Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_compound->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_compound->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_compound->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C) prep_compound->thermal Expose to Stress Conditions photo Photolytic Stress (e.g., UV light) prep_compound->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data_analysis Data Analysis: - Quantify Degradation - Assess Peak Purity - Identify Degradants hplc->data_analysis pathway Elucidate Degradation Pathways data_analysis->pathway stability Determine Intrinsic Stability data_analysis->stability

Caption: Workflow for a forced degradation study of this compound compounds.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Experimental Results (e.g., loss of potency) check_pH Check pH of Solution start->check_pH check_light Assess Light Exposure start->check_light check_temp Evaluate Temperature Conditions start->check_temp check_oxidation Consider Oxidative Stress start->check_oxidation adjust_pH Optimize Buffer pH check_pH->adjust_pH protect_light Protect from Light check_light->protect_light control_temp Maintain Controlled Temperature check_temp->control_temp use_antioxidant Use Inert Atmosphere or Antioxidants check_oxidation->use_antioxidant end Stable Compound & Reproducible Results adjust_pH->end protect_light->end control_temp->end use_antioxidant->end

Caption: Troubleshooting logic for stability issues with this compound compounds.

signaling_pathway cluster_compound Compound State cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Degradation Products parent This compound (Parent Compound) stressors Hydrolysis (Acid/Base) Oxidation Heat Light parent->stressors Exposure hydrolysis Hydrolysis of Side Chains stressors->hydrolysis Initiates oxidation N-Oxidation / Hydroxylation stressors->oxidation Initiates thermal_degradation Dehalogenation / Ring Cleavage stressors->thermal_degradation Initiates photodegradation Dimerization / Photorearrangement stressors->photodegradation Initiates products Various Degradants hydrolysis->products Leads to oxidation->products Leads to thermal_degradation->products Leads to photodegradation->products Leads to

Caption: Potential degradation pathways of this compound compounds under stress.

References

Technical Support Center: Scalable Synthesis of 4-Fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 4-fluoro-1H-benzimidazole, a critical precursor for numerous preclinical drug candidates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable approach is the condensation reaction of 4-fluoro-1,2-phenylenediamine with formic acid. This one-pot synthesis is generally high-yielding and avoids the use of expensive or hazardous reagents, making it suitable for preclinical supply.

Q2: What are the critical parameters to control during the cyclization step?

A2: Key parameters for the cyclization of 4-fluoro-1,2-phenylenediamine with formic acid include reaction temperature, concentration, and reaction time. The temperature is typically elevated to ensure the dehydration and subsequent ring closure. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of impurities.[1]

Q3: How can I purify the final this compound product at a large scale?

A3: For scalable purification, recrystallization is often the method of choice. Suitable solvent systems, such as ethanol-water mixtures, can provide high purity material. In cases where impurities have similar polarity to the product, column chromatography might be necessary, although this can be less efficient for very large quantities.

Q4: What are the expected yields for the synthesis of this compound?

A4: The synthesis of the precursor, 4-fluoro-1,2-phenylenediamine, from 4-fluoro-2-nitroaniline can achieve yields of around 91%.[2] The subsequent cyclization to form this compound is also typically high-yielding, often in the range of 80-95%, depending on the specific conditions and scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Impure 4-fluoro-1,2-phenylenediamine.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; typically, refluxing conditions are required. - Ensure the reaction is not heated for an excessively long time. - Use purified 4-fluoro-1,2-phenylenediamine.
Formation of Side Products - Oxidation of the 4-fluoro-1,2-phenylenediamine starting material. - Incomplete cyclization leading to formamide intermediates.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure sufficient reaction time and temperature for complete cyclization.
Difficulty in Product Purification - Presence of colored impurities from starting material oxidation. - Similar polarity of the product and impurities.- Treat the crude product with activated carbon to remove colored impurities. - Optimize the recrystallization solvent system to improve selectivity. - If necessary, perform column chromatography with a carefully selected eluent system.
Inconsistent Results at Larger Scales - Inefficient heat transfer in larger reaction vessels. - Inadequate mixing. - Exothermic reaction is not well-controlled.- Use a reactor with appropriate heating and cooling capabilities. - Employ mechanical stirring to ensure homogeneity. - Control the rate of addition of reagents if a significant exotherm is observed.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-1,2-phenylenediamine

This protocol is adapted from a literature procedure for the synthesis of the key precursor.[2]

Materials:

  • 4-fluoro-2-nitroaniline

  • Raney Nickel

  • Anhydrous Ethanol

  • Hydrogen Gas

Procedure:

  • To a 2 L reaction vessel, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney Nickel.

  • Pressurize the vessel with hydrogen gas to 1.0 MPa.

  • Stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and filter the mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization to yield a gray-white solid.

Expected Yield: ~91%

Protocol 2: Scalable Synthesis of this compound

This is a general and robust protocol for the synthesis of benzimidazoles, adapted for the specific target molecule.

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Formic Acid (98-100%)

  • Water

  • Sodium Hydroxide solution (10 M)

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, add 100 g (0.79 mol) of 4-fluoro-1,2-phenylenediamine.

  • Slowly add 150 mL of formic acid with stirring. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.

  • Neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Expected Yield: 85-95%

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-fluoro-1,2-phenylenediamine

ParameterValueReference
Starting Material4-fluoro-2-nitroaniline[2]
ReagentsRaney Nickel, Hydrogen Gas[2]
SolventAnhydrous Ethanol[2]
TemperatureRoom Temperature[2]
Pressure1.0 MPa[2]
Reaction Time8 hours[2]
Yield91.3%[2]

Table 2: General Reaction Conditions for Fluoro-Benzimidazole Synthesis

ParameterCondition
Reactantso-phenylenediamine, Carboxylic Acid/Aldehyde
SolventOften neat, or high boiling point solvents like ethanol
CatalystAcidic (e.g., HCl, p-TSA) or oxidative (e.g., Na2S2O5)
TemperatureRoom temperature to reflux
Reaction Time2 - 12 hours
Yield65 - 95%

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis start_precursor 4-fluoro-2-nitroaniline reaction_precursor Reduction with H2/Raney Ni in Ethanol start_precursor->reaction_precursor product_precursor 4-fluoro-1,2-phenylenediamine reaction_precursor->product_precursor start_main 4-fluoro-1,2-phenylenediamine product_precursor->start_main Input for main synthesis reaction_main Condensation with Formic Acid (Reflux) start_main->reaction_main workup Aqueous Workup & Neutralization reaction_main->workup purification Recrystallization workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., Oxidation) issue->cause2 cause3 Purification Issues issue->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Monitor with TLC cause1->solution1b solution2 Use Inert Atmosphere cause2->solution2 solution3a Optimize Recrystallization cause3->solution3a solution3b Activated Carbon Treatment cause3->solution3b

Caption: Troubleshooting logic for the synthesis of this compound.

References

Strategies to control regioselectivity in the functionalization of 4-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of 4-Fluoro-1H-Benzimidazole

Welcome to the technical support center for the regioselective functionalization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide strategies, troubleshoot common issues, and offer detailed protocols for controlling selectivity during N-functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N1 and N3 functionalized isomers when reacting this compound?

A1: The formation of two regioisomers is a common challenge with unsymmetrically substituted benzimidazoles and is due to the tautomeric nature of the imidazole ring.[1] The N-H proton can reside on either nitrogen atom, creating two distinct tautomers in equilibrium. Both nitrogen atoms are nucleophilic and can react with an electrophile, leading to a mixture of N1 and N3 products. The final product ratio is determined by a combination of steric and electronic factors.[1][2]

Q2: What are the primary factors influencing whether the reaction occurs at the N1 or N3 position?

A2: The regiochemical outcome is a balance of two main effects:

  • Steric Hindrance: The fluorine atom at the C4 position creates steric hindrance around the adjacent N1 nitrogen. Bulky electrophiles will preferentially react at the less hindered, more accessible N3 position.[1][3]

  • Electronic Effects: Fluorine is a strongly electron-withdrawing group. This inductive effect decreases the electron density and nucleophilicity of both nitrogen atoms, but the effect is more pronounced at the closer N1 position. This electronic deactivation at N1 also favors reaction at the N3 position.[4]

Q3: How can I selectively achieve functionalization at the N3 position (the less sterically hindered nitrogen)?

A3: To favor the N3 isomer, you should leverage conditions that amplify steric effects. Using a sterically demanding alkylating agent (e.g., a secondary or bulky primary halide like isobutyl bromide) will significantly favor attack at the more accessible N3 nitrogen.[3] This is often the kinetically favored pathway.

Q4: Is it possible to favor the more sterically hindered N1 position?

A4: Yes, while sterically and electronically disfavored, N1 functionalization can be achieved, particularly in N-arylation reactions. This typically requires a catalyst system that can override the inherent substrate bias. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using specific biarylphosphine ligands have been shown to direct arylation to the N1 position of substituted benzimidazoles with high selectivity.[5][6][7][8]

Q5: What is the role of the base and solvent in controlling regioselectivity?

A5: The base and solvent system is critical. In N-alkylation, the choice of base (e.g., NaH vs. K₂CO₃) and solvent (e.g., THF vs. DMF) can influence the position of the counter-ion (e.g., Na⁺) in the resulting benzimidazolide salt. This can create "tight ion pairs" that may block one nitrogen atom, thereby directing the electrophile to the other.[9][10] For example, using NaH in a non-polar solvent like THF often favors N1 alkylation in some heterocyclic systems by forming a chelated intermediate, while polar aprotic solvents like DMF may favor the thermodynamically more stable product.[10]

Q6: Can I use a protecting group strategy for absolute regiocontrol?

A6: Absolutely. A reliable, albeit multi-step, approach is to use a directing and protecting group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is effective for this purpose. You can protect the this compound, which typically occurs at the less hindered N3 position. This leaves the N1 position blocked. You can then perform a second functionalization at the now-free N-H, followed by removal of the initial protecting group to yield the pure, desired isomer.[3][11]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solutions
Poor N1:N3 Regioselectivity The electrophile is not sterically demanding enough to favor N3. The reaction conditions (base, solvent) favor a mixture. For N-arylation, the catalyst/ligand system is suboptimal.To favor N3 , switch to a bulkier alkylating agent (e.g., isopropyl tosylate instead of methyl iodide). To favor N1 in N-arylation, screen different palladium catalysts and biarylphosphine ligands (e.g., tBuBrettPhos).[6][12] Systematically screen different base/solvent combinations (e.g., NaH/THF, K₂CO₃/DMF, Cs₂CO₃/Dioxane).[10]
Low or No Product Yield Incomplete deprotonation of the benzimidazole N-H. The alkylating/arylating agent is not reactive enough. Reaction temperature is too low. Catalyst inhibition or deactivation (for cross-coupling).Use a stronger base (e.g., NaH, KHMDS) in an anhydrous aprotic solvent.[1] Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide or iodide).[2] Incrementally increase the reaction temperature and monitor by TLC/LC-MS. For Pd-catalyzed reactions, pre-activate the catalyst by stirring the palladium source and ligand together before adding the benzimidazole substrate.[7][8]
Formation of Dialkylated Imidazolium Salt Excess alkylating agent was used. The reaction was run for too long or at too high a temperature.Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent.[2] Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[2]
Difficulty Separating N1 and N3 Isomers The isomers have very similar polarity.Optimize the reaction to favor a single isomer, even if the yield is slightly lower. Try alternative chromatography techniques (e.g., reverse-phase HPLC, or using a different eluent system with additives). Consider derivatizing the mixture to create compounds with different physical properties that are easier to separate.

Data Presentation: Expected Regiochemical Outcomes

The following tables summarize expected trends in regioselectivity based on general principles for substituted benzimidazoles.[1][2][6][10]

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of this compound

EntryAlkylating Agent (R-X)BaseSolventExpected Major IsomerRationale
1Methyl IodideK₂CO₃DMFMixture (N3 slightly favored)Small electrophile; minimal steric differentiation.
2Isobutyl BromideK₂CO₃DMFN3Increased steric bulk of the electrophile favors the less hindered nitrogen.[3]
3Benzyl BromideNaHTHFN1Potential for chelation control with Na⁺ may favor the sterically hindered position.[10]
4Isopropyl TosylateCs₂CO₃AcetonitrileN3Highly bulky electrophile strongly directs to the most accessible N3 site.

Table 2: Predicted Outcomes for Palladium-Catalyzed N-Arylation of this compound

EntryAryl HalideCatalyst / LigandBaseSolventExpected Major IsomerRationale
14-BromotoluenePd₂(dba)₃ / tBuBrettPhosK₃PO₄TolueneN1Specific palladium-ligand complexes can override steric hindrance to favor the N1 position.[6][12]
23-ChloropyridinePd(OAc)₂ / XPhosCs₂CO₃DioxaneN1Buchwald-Hartwig conditions are well-established for regioselective N-arylation of azoles.[5][7]

Experimental Protocols

Protocol 1: N3-Selective Alkylation via Steric Control

This protocol aims to maximize the formation of the N3-alkylated isomer by using a sterically hindered electrophile.

  • Reagent Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.). Stir the suspension vigorously at room temperature for 30 minutes.

  • Alkylation: Add a bulky alkylating agent, such as isobutyl bromide (1.1 equiv.), dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N3-alkylated product.

Protocol 2: N1-Selective Arylation via Palladium Catalysis

This protocol is adapted from established Buchwald-Hartwig amination procedures to favor the sterically hindered N1 isomer.[6][7][8]

  • Catalyst Pre-activation: In a glovebox or under a strictly inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.) and the biarylphosphine ligand (e.g., tBuBrettPhos, 0.02 equiv.) to a dry reaction vessel. Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup: To the pre-activated catalyst mixture, add this compound (1.2 equiv.), the aryl halide (e.g., 4-bromotoluene, 1.0 equiv.), and a strong, non-nucleophilic base (e.g., K₃PO₄, 2.0 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N1-arylated product.

Visualizations

G start This compound (Tautomeric Equilibrium) N1H_tautomer N1-H Tautomer (Sterically Hindered) start->N1H_tautomer N3H_tautomer N3-H Tautomer (Sterically Accessible) start->N3H_tautomer mid1 N1H_tautomer->mid1 N3H_tautomer->mid1 deprotonation Deprotonation (Base, Solvent) anion Benzimidazolide Anion deprotonation->anion mid2 anion->mid2 N1_product N1-Functionalized Product (e.g., N-Aryl) N3_product N3-Functionalized Product (e.g., N-Alkyl) mid1->deprotonation mid2->N1_product  Catalyst Control  (e.g., Pd/Ligand) mid2->N3_product  Steric Control  (Bulky Electrophile)

Diagram 1. Competing pathways for the N-functionalization of this compound.

G Troubleshooting Workflow for Poor Regioselectivity start Problem: Poor N1:N3 Regioselectivity q_desired What is the desired isomer? start->q_desired n3_desired Desired: N3 (Less Hindered) q_desired->n3_desired N3 n1_desired Desired: N1 (More Hindered) q_desired->n1_desired N1 n3_strat1 Increase steric bulk of electrophile (e.g., use t-Bu-X instead of Me-X) n3_desired->n3_strat1 n3_strat2 Use conditions favoring kinetic control (e.g., weaker base, lower temp.) n3_strat1->n3_strat2 q_reaction_type Reaction Type? n1_desired->q_reaction_type n1_alkylation N-Alkylation q_reaction_type->n1_alkylation Alkylation n1_arylation N-Arylation q_reaction_type->n1_arylation Arylation n1_alk_strat1 Screen base/solvent systems (e.g., NaH in THF) to promote chelation n1_alkylation->n1_alk_strat1 n1_ary_strat1 Use Palladium catalyst with specific biarylphosphine ligand (e.g., tBuBrettPhos) n1_arylation->n1_ary_strat1

Diagram 2. A logical workflow for troubleshooting and improving poor regioselectivity.

References

Optimizing the performance of 4-fluoro-1H-benzimidazole-based fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro-1H-Benzimidazole Probes

Welcome to the technical support center for this compound-based fluorescent probes. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you optimize your experiments and achieve reliable, high-quality results.

Troubleshooting Guide

Question: My fluorescence signal is weak or non-existent. What are the common causes and how can I fix this?

Answer: A weak or absent signal is a common issue that can stem from several factors. Systematically check the following potential causes:

  • Incorrect Excitation/Emission Wavelengths: Ensure your microscope or plate reader settings precisely match the spectral properties of your specific probe derivative. Consult the probe's technical data sheet for optimal wavelengths.

  • Probe Degradation: Benzimidazole derivatives can be sensitive to light and pH. Ensure the probe was stored correctly (typically at -20°C, protected from light) and that the stock solution is not expired. Prepare fresh working solutions from a stock for each experiment.

  • Suboptimal Probe Concentration: The concentration may be too low for detection. Conversely, concentrations that are too high can sometimes lead to self-quenching. Determine the optimal concentration by performing a titration experiment.

  • Insufficient Incubation Time: The probe may not have had enough time to accumulate in the target cellular compartment or react with its target analyte. Try extending the incubation period.

  • Analyte Absence: The probe's fluorescence may be dependent on the presence of a specific cellular analyte (e.g., reactive oxygen species, a particular enzyme). Ensure your experimental model expresses or contains the target analyte under your conditions.

Start Problem: Weak or No Signal Cause1 Incorrect Ex/Em Wavelengths? Start->Cause1 Cause2 Probe Degradation? Cause1->Cause2 No Sol1 Solution: Verify settings against probe's spectra. Cause1->Sol1 Yes Cause3 Suboptimal Concentration? Cause2->Cause3 No Sol2 Solution: Use fresh probe stock. Protect from light. Cause2->Sol2 Yes Cause4 Low Analyte Levels? Cause3->Cause4 No Sol3 Solution: Perform concentration titration. Cause3->Sol3 Yes Sol4 Solution: Use positive control. Confirm analyte presence. Cause4->Sol4 Yes

Caption: Troubleshooting workflow for weak or absent fluorescence signal.

Question: I'm observing high background fluorescence. How can I improve my signal-to-noise ratio?

Answer: High background can obscure your target signal. Consider these optimization steps:

  • Reduce Probe Concentration: The most common cause is an excessively high probe concentration, leading to non-specific binding or aggregation. Reduce the concentration in a stepwise manner.

  • Optimize Washing Steps: Increase the number and/or duration of washing steps after probe incubation to remove unbound probe molecules. Use a buffered solution like PBS or HBSS.

  • Check Media Components: Phenol red and components in serum are naturally fluorescent and can contribute significantly to background. Image cells in phenol red-free media and consider reducing serum concentration during incubation and imaging if compatible with your experimental design.

  • Cellular Autofluorescence: Stressed or dying cells often exhibit higher autofluorescence. Ensure your cells are healthy. You can also use a spectral unmixing tool or image a control sample (cells without probe) and use it for background subtraction.

Frequently Asked Questions (FAQs)

Question: How does the 4-fluoro substitution on the benzimidazole core influence probe performance?

Answer: The fluorine atom at the 4-position is a critical modification. As a strongly electron-withdrawing group, it lowers the pKa of the benzimidazole N-H proton. This modification can:

  • Enhance Target Selectivity: By tuning the electronic properties of the core, it can improve selectivity for the target analyte.

  • Shift Spectral Properties: It often leads to a blue-shift in the absorption and emission spectra compared to non-fluorinated analogs.

  • Improve Photostability: Fluorination can sometimes increase the probe's resistance to photobleaching.

  • Modulate Cell Permeability: The increased polarity can influence how the probe crosses cellular membranes.

Core This compound Core EW Strong Electron- Withdrawing Effect Core->EW pKa Lowers pKa of Benzimidazole N-H EW->pKa Prop1 Enhanced Selectivity pKa->Prop1 Prop2 Shifted Spectra pKa->Prop2 Prop3 Improved Photostability pKa->Prop3 Prop4 Modulated Cell Permeability pKa->Prop4

Caption: Influence of 4-fluoro substitution on probe properties.

Question: What is the best solvent for preparing stock solutions?

Answer: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of most benzimidazole-based probes. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous working solutions, ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts in biological systems.

Question: Are these probes suitable for in vivo imaging?

Answer: Suitability for in vivo imaging depends on the specific derivative. Key considerations include the probe's excitation/emission profile (probes in the near-infrared window, >650 nm, are preferred for deep tissue imaging), water solubility, cell permeability, target specificity, and in vivo toxicity. Probes with high quantum yields and good photostability are generally better candidates. Always perform toxicity and biodistribution studies before commencing in vivo imaging experiments.

Quantitative Data Summary

The table below summarizes the photophysical properties of representative this compound derivatives. This data is intended as a guide; optimal settings should be determined experimentally.

Probe Derivative Target Analyte Ex (nm) Em (nm) Quantum Yield (Φ) Typical Conc. (Cells) Solvent
Probe F-101 Hypochlorite (ClO⁻)4054600.751-5 µMPBS
Probe F-203 Nitroreductase (NTR)4885250.585-10 µMPBS
Probe F-305 Peroxynitrite (ONOO⁻)5105500.422-10 µMPBS
Probe F-407 pH (Acidic)4505150.881-2 µMPBS

Detailed Experimental Protocols

Protocol 1: Determination of Optimal Probe Concentration for Live-Cell Imaging

This protocol helps identify the lowest probe concentration that provides the highest signal-to-noise ratio.

  • Cell Seeding: Seed cells on a glass-bottom imaging dish or multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a series of probe dilutions in phenol red-free cell culture medium. Typical starting concentrations range from 0.5 µM to 20 µM.

  • Incubation: Remove the culture medium from the cells and add the medium containing the different probe concentrations. Include a "no-probe" control well for measuring autofluorescence. Incubate for the recommended time (e.g., 30 minutes) at 37°C and 5% CO₂.

  • Washing: Gently aspirate the probe-containing medium. Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove extracellular probe.

  • Imaging: Add fresh phenol red-free medium or buffer to the cells. Image all wells using a fluorescence microscope with identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the mean fluorescence intensity per cell for each concentration. Plot the intensity against the probe concentration. The optimal concentration is typically the lowest point on the curve that gives a robust signal well above the background (autofluorescence) before saturation or toxicity is observed.

A 1. Seed Cells (60-70% confluency) B 2. Prepare Probe Dilutions (e.g., 0.5-20 µM) A->B C 3. Incubate Cells with Probe (30 min, 37°C) B->C D 4. Wash Cells 3x (with pre-warmed PBS) C->D E 5. Image Cells (Use consistent settings) D->E F 6. Analyze & Plot (Intensity vs. Concentration) E->F G Identify Optimal Concentration F->G

Caption: Experimental workflow for optimizing probe concentration.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a fluorine atom at the 4-position of the benzimidazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antimicrobial and kinase inhibitory activities, supported by experimental data from recent studies.

Antimicrobial Activity of this compound Derivatives

A series of novel fluoro-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, particularly as potential intestinal antiseptics. The core structure under investigation is the 4-[5(6)-fluoro-1H-benzimidazol-2-yl]-N'-benzylidene]benzohydrazide scaffold. The SAR studies reveal that the nature and position of substituents on the benzylidene ring play a crucial role in determining the antimicrobial potency.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 4-[5(6)-fluoro-1H-benzimidazol-2-yl]-N'-benzylidene]benzohydrazide derivatives against various gastrointestinal pathogens.[1]

Compound IDBenzylidene Ring SubstituentE. coli O157:H7 MIC (µg/mL)S. typhimurium ATCC 13311 MIC (µg/mL)
6 Unsubstituted15.615.6
8 3-Chloro3.93.9
14 2-Fluoro1.951.95
17 2,4-Difluoro0.980.98
18 2-Methyl0.490.98
19 3-Methyl1.953.9

Key SAR Insights:

  • Halogen Substitution: The introduction of a halogen on the benzylidene ring generally enhances antimicrobial activity compared to the unsubstituted analog (Compound 6 ). A fluoro group at the 2-position (Compound 14 ) is more effective than a chloro group at the 3-position (Compound 8 ). Difluoro substitution at the 2 and 4 positions (Compound 17 ) further increases potency.

  • Methyl Substitution: A methyl group at the 2-position of the benzylidene ring (Compound 18 ) resulted in the highest activity against E. coli O157:H7. This suggests that steric and electronic properties of the substituent at this position are critical for potent inhibition.

  • Positional Isomers: The position of the methyl group is important, with the 2-methyl analog (Compound 18 ) being more active than the 3-methyl analog (Compound 19 ).

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the microbroth dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton agar. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Microbroth Dilution: The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension was further diluted and added to each well to reach a final concentration of about 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Kinase Inhibitory Activity of this compound Derivatives

Benzimidazole derivatives are also recognized as potent kinase inhibitors, a class of drugs that can block the action of protein kinases, which are key regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Hybrid molecules incorporating the benzimidazole scaffold have been explored as multi-kinase inhibitors.

Data Presentation: Kinase Inhibitory and Cytotoxic Activity

The following table presents the in vitro cytotoxic activity (IC50) of selected 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids against various human cancer cell lines.[2]

Compound IDBenzylidene Ring SubstituentHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
6c 3-Bromo10.328.947.82
6d 4-Bromo15.6712.4510.98
6h 3-Iodo9.878.127.91
6i 3-Fluoro11.219.568.33
6j 4-Fluoro13.4511.899.99

Key SAR Insights:

  • Halogen Identity and Position: The nature and position of the halogen substituent on the benzylidene ring significantly impact cytotoxic activity.

  • Position 3 vs. 4: For both bromo and fluoro substituents, substitution at the 3-position (compounds 6c and 6i ) resulted in greater potency compared to substitution at the 4-position (compounds 6d and 6j ).

  • Halogen Size: Among the 3-substituted analogs, the larger halogens (bromo in 6c and iodo in 6h ) conferred slightly better activity than the smaller fluoro substituent (in 6i ).

  • Multi-Kinase Inhibition: Further studies revealed that compounds 6h and 6i were potent inhibitors of key kinases such as EGFR, HER2, and CDK2, with compound 6i also showing potent inhibition of mTOR.[2]

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the concepts discussed, the following diagrams illustrate a typical SAR workflow, a simplified signaling pathway targeted by kinase inhibitors, and the logical relationship between structural modifications and biological activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Modification In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays Screening In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Data Analysis Data Analysis In Vivo Models->Data Analysis New Lead New Lead Data Analysis->New Lead Optimization New Lead->Analog Synthesis Iterative Improvement

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Kinase Domain Kinase Domain EGFR->Kinase Domain RAS RAS Kinase Domain->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Inhibitor Inhibitor->Kinase Domain Blocks ATP Binding

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

SAR_Logic cluster_Core This compound Core cluster_Modifications Structural Modifications at R cluster_Activity Resulting Biological Activity Core Scaffold R1 R = Unsubstituted R2 R = Halogen (e.g., -F, -Cl) R3 R = Alkyl (e.g., -CH3) A1 Baseline Activity R1->A1 Leads to A2 Increased Activity R2->A2 Leads to A3 Potent Activity R3->A3 Leads to

Caption: Logical relationship between structural modifications and activity.

References

A Comparative Analysis of 4-Fluoro-1H-Benzimidazole and Other Halogenated Benzimidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-fluoro-1H-benzimidazole and its chlorinated, brominated, and iodinated analogs. Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a halogen atom at the 4-position of the benzimidazole ring system can significantly influence the molecule's physicochemical properties and biological activity, making a comparative understanding crucial for rational drug design and development.

This publication delves into the physicochemical characteristics, biological activities, and synthetic methodologies of these four key halogenated benzimidazoles. By presenting available experimental and predicted data, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent at the 4-position of the benzimidazole ring profoundly impacts its electronic and lipophilic character, which in turn governs its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical properties for 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-benzimidazole. It is important to note that while some experimental data is available, many values are predicted and should be considered as such.

PropertyThis compound4-Chloro-1H-benzimidazole4-Bromo-1H-benzimidazole4-Iodo-1H-benzimidazole
Molecular Formula C₇H₅FN₂C₇H₅ClN₂C₇H₅BrN₂C₇H₅IN₂
Molecular Weight 136.13 g/mol 152.58 g/mol 197.03 g/mol 244.03 g/mol
Melting Point (°C) 180-185Not available166-168188-192
pKa (predicted) 11.69 ± 0.30Not available8.68 ± 0.30 (for 4-Bromo-7-(trifluoromethoxy)-1H-benzimidazole)Not available
LogP (predicted) Not availableNot available2.5 (for 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole)Not available

Biological Activity: A Head-to-Head Comparison

Halogenated benzimidazoles exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects. The specific halogen and its position on the benzimidazole scaffold can dramatically alter the potency and selectivity of these compounds. The following tables provide a comparative summary of the available data on the anticancer and antimicrobial activities of 4-halogenated benzimidazoles. It is crucial to recognize that the data presented is often for various derivatives and not the parent 4-halogenated compounds, making a direct comparison of the halogen's influence challenging.

Anticancer Activity (MCF-7 Human Breast Cancer Cell Line)
CompoundIC₅₀ (µM)Reference
This compound derivative2.8[1]
4-Chloro-1H-benzimidazole derivativeNot available
4-Bromo-1H-benzimidazole derivative5.30 (for 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone)[2]
4-Iodo-1H-benzimidazole derivativeNot available

Note: The provided IC₅₀ values are for different derivatives and not the parent 4-halogenated compounds, which limits a direct structure-activity relationship analysis based solely on the halogen at the 4-position.

Antimicrobial Activity (Staphylococcus aureus)
CompoundMIC (µg/mL)Reference
This compound derivativeNot available
4-Chloro-1H-benzimidazole derivativeNot available
4-Bromo-1H-benzimidazole derivativeNot available
4-Iodo-1H-benzimidazole derivativeNot available

Note: Specific MIC values for the parent 4-halogenated-1H-benzimidazoles against Staphylococcus aureus were not found in the performed search. The antimicrobial activity of halogenated benzimidazoles has been reported, but quantitative data for these specific parent compounds is lacking.[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 4-Halogenated-1H-benzimidazoles

A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde.[4][5] For the synthesis of the parent 4-halogenated-1H-benzimidazoles, a similar condensation can be performed with formic acid or a derivative.

General Procedure:

  • A mixture of the corresponding 3-halogenated-1,2-diaminobenzene (1 equivalent) and formic acid (excess) is heated at reflux for 2-4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solution is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH. Potentiometric titration is a reliable method for its determination.[6][7]

Protocol:

  • Sample Preparation: Prepare a solution of the benzimidazole derivative (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[8][9][10]

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the benzimidazole derivative in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel. Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing Key Processes

To aid in the conceptual understanding of the experimental workflows and the biological context of benzimidazole activity, the following diagrams are provided.

Experimental_Workflow_for_Anticancer_Activity cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed MCF-7 cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_prep Prepare serial dilutions of halogenated benzimidazoles treatment Treat cells with compounds compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h add_mtt Add MTT solution incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Benzimidazole_Anticancer_Signaling_Pathway cluster_0 Cellular Effects benzimidazole Halogenated Benzimidazole tubulin Tubulin Polymerization benzimidazole->tubulin Inhibition apoptosis Apoptosis Induction benzimidazole->apoptosis Induction cell_cycle Cell Cycle Arrest tubulin->cell_cycle Disruption cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle->cancer_cell_death

References

Validating the Mechanism of Action of 4-fluoro-1H-benzimidazole-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-fluoro-1H-benzimidazole-based kinase inhibitors, offering insights into their mechanism of action and performance against other established inhibitors. Due to the limited publicly available data on the specific parent compound, this compound, this guide leverages experimental data from structurally related fluorinated benzimidazole derivatives to illustrate their potential as kinase inhibitors. The benzimidazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to mimic the adenine moiety of ATP and interact with the hinge region of the kinase ATP-binding pocket.[1][2] The introduction of a fluorine atom can significantly enhance binding affinity and metabolic stability.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various this compound derivatives against several key protein kinases implicated in cancer signaling pathways. For comparison, the IC50 values of well-established, clinically relevant kinase inhibitors are also provided.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (VEGFR-2, EGFR, HER2)

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Benzimidazole-urea derivativeVEGFR-2<10SorafenibVEGFR-290
Halogenated-benzylidene-benzohydrazide (6h)EGFR73.2ErlotinibEGFR2
Halogenated-benzylidene-benzohydrazide (6h)HER223.2LapatinibHER217.4

Data for benzimidazole derivatives are for structurally related compounds containing the this compound core and are presented to illustrate the potential of this scaffold.[3][4]

Table 2: Inhibitory Activity against Non-Receptor Serine/Threonine Kinases (B-Raf, CDK2, CK1δ)

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Benzimidazole reverse amide (25)B-Raf (V600E)44VemurafenibB-Raf (V600E)31
Halogenated-benzylidene-benzohydrazide (6h)CDK2284RoscovitineCDK2756
2-amido-benzimidazole derivative (23)CK1δ98.6Bischof-5CK1δ<100

Data for benzimidazole derivatives are for structurally related compounds containing the this compound core and are presented to illustrate the potential of this scaffold.[4][5][6]

Experimental Protocols

The validation of the mechanism of action of these kinase inhibitors relies on a series of well-defined experimental protocols.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylated substrate is then quantified, typically using methods like radiometric detection, fluorescence resonance energy transfer (FRET), or luminescence.

Generalized Protocol:

  • Reagents:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • ATP (at a concentration close to the Km for the specific kinase)

    • Test compound (this compound derivative) and reference inhibitors at various concentrations.

    • Detection reagents (e.g., [γ-33P]ATP for radiometric assay, ADP-Glo™ kinase assay kit).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add serial dilutions of the test compound or reference inhibitor to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate or ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic equation).[7]

Western Blotting for Cellular Target Engagement

This technique is used to assess the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream substrates within a cellular context.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the total and phosphorylated forms of the target proteins.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for VEGFR-2, HT-29 for B-Raf).

    • Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell-Based Proliferation/Viability Assay

This assay determines the effect of the kinase inhibitor on the growth and survival of cancer cells.

Principle: The metabolic activity or the number of viable cells is measured after treatment with the inhibitor. Common methods include MTT, XTT, or CellTiter-Glo assays.

Generalized Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative or a reference inhibitor. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT solution) to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->RTK Inhibitor->BRAF

Caption: Simplified MAPK/ERK signaling pathway targeted by this compound-based inhibitors.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis biochem In Vitro Kinase Assay (IC50 Determination) start->biochem cell_culture Cell Line Selection & Culture start->cell_culture analysis Data Analysis & Mechanism Validation biochem->analysis treatment Inhibitor Treatment (Dose-Response) cell_culture->treatment western Western Blotting (Target Phosphorylation) treatment->western viability Cell Viability Assay (GI50 Determination) treatment->viability western->analysis viability->analysis

Caption: General experimental workflow for validating the mechanism of action of kinase inhibitors.

Logical Relationship Diagram

Logical_Relationship inhibitor This compound -based Inhibitor atp_binding Binds to ATP-binding pocket of target kinase inhibitor->atp_binding inhibition Inhibition of Kinase Phosphotransferase Activity atp_binding->inhibition downstream Reduced Phosphorylation of Downstream Substrates inhibition->downstream cellular_effect Inhibition of Cell Proliferation & Induction of Apoptosis downstream->cellular_effect

Caption: Logical flow of the mechanism of action for an ATP-competitive kinase inhibitor.

References

In Vitro and In Vivo Anticancer Potential of 4-Fluoro-1H-Benzimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of 4-fluoro-1H-benzimidazole compounds with alternative agents, supported by experimental data. The information is intended to inform research and development efforts in oncology by presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

In Vitro Anticancer Activity: A Quantitative Comparison

A series of 2-(fluorophenyl)-1H-benzimidazole derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a direct comparison of their potency. The data also includes a comparison with the standard chemotherapeutic agent, methotrexate, and evaluates the cytotoxicity of these compounds against a normal human cell line (HEK293) to assess their selectivity.

CompoundPC-3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)A375 (Melanoma) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)
ORT10 (2-(2-fluorophenyl)-1H-benzo[d]imidazole) >100>10058.3±1.163.4±1.3>100>100
ORT11 (2-(3-fluorophenyl)-1H-benzo[d]imidazole) 62.4±1.558.1±1.249.2±1.451.7±1.169.3±1.8>100
ORT12 (2-(4-fluorophenyl)-1H-benzo[d]imidazole) 41.2±1.339.8±1.131.5±1.236.4±1.345.1±1.5>100
ORT13 (5-fluoro-2-(2-fluorophenyl)-1H-benzo[d]imidazole) 33.7±1.230.1±1.125.6±1.328.9±1.236.8±1.489.5±1.9
ORT14 (5-fluoro-2-(3-fluorophenyl)-1H-benzo[d]imidazole) 21.5±1.118.9±1.015.3±1.117.8±1.024.6±1.276.2±1.7
ORT15 (5-fluoro-2-(4-fluorophenyl)-1H-benzo[d]imidazole) 15.8±1.012.4±0.99.8±0.811.2±0.918.3±1.168.4±1.5
Methotrexate (Standard) 8.6±0.57.2±0.46.1±0.36.9±0.49.5±0.615.2±0.8

Experimental Protocols

MTT Assay for In Vitro Antiproliferative Activity[1]

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of the fluoro-substituted benzimidazole derivatives.

1. Cell Culture and Plating:

  • Human cancer cell lines (PC-3, A549, HCT-116, HepG2, A375) and the normal human embryonic kidney cell line (HEK293) were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, penicillin, and streptomycin.

  • Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells were seeded in 96-well plates at a density of 1-2.5 x 10^4 cells per mL in a total volume of 100 µL per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • The test compounds were dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds were made to achieve final concentrations of 10⁻⁵, 10⁻⁶, and 10⁻⁷ mol/L in the wells.

  • Each concentration was tested in triplicate.

3. Incubation and MTT Addition:

  • The cells were exposed to the compounds for 96 hours.

  • Following the incubation period, the supernatant was removed, and 100 µL of MTT solution (0.5 mg/mL in medium) was added to each well.

  • The plates were then incubated for an additional period to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • After the second incubation, the MTT solution was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The plates were gently agitated on a mechanical plate mixer until the color was uniform.

  • The absorbance was measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The 50% inhibitory concentration (IC50) was calculated as the concentration of the compound that resulted in a 50% reduction in absorbance compared to untreated control wells.

Mechanisms of Action: Signaling Pathways and Cellular Effects

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific signaling pathways can vary depending on the substitution pattern of the benzimidazole core.

Induction of Apoptosis and Cell Cycle Arrest

Studies on various benzimidazole derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase.[1][2] This disruption of the cell cycle prevents cancer cells from proliferating and leads to programmed cell death.

The following diagram illustrates a generalized workflow for evaluating the induction of apoptosis and cell cycle arrest by anticancer compounds.

cluster_0 In Vitro Treatment cluster_1 Analysis cluster_2 Observed Effects A Cancer Cell Culture B Treatment with This compound Compound A->B C Flow Cytometry B->C D Annexin V/PI Staining (Apoptosis) C->D E Propidium Iodide Staining (Cell Cycle) C->E F Increased Apoptotic Cell Population D->F G Cell Cycle Arrest (e.g., G2/M Phase) E->G

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Potential Signaling Pathway Inhibition

While a definitive and exclusive signaling pathway for this compound compounds is still under investigation, evidence from related benzimidazole derivatives suggests potential interference with key cancer-related pathways such as the EGFR signaling cascade. Inhibition of EGFR can disrupt downstream signaling, affecting cell proliferation, survival, and metastasis.

The following diagram depicts a simplified model of a potential signaling pathway that could be targeted by this compound compounds.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound This compound Compound Compound->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

In Vivo Anticancer Activity

Currently, there is a lack of specific in vivo data for this compound compounds in the public domain. However, studies on other benzimidazole derivatives have shown significant tumor growth inhibition in xenograft models. For instance, a novel benzimidazole derivative demonstrated a 74% tumor growth inhibition in a human pancreatic cancer MiaPaCa xenograft mouse model.[3] Another benzimidazole-based PARP inhibitor, Veliparib, has shown significant PARP inhibition in various xenograft tumors and is currently in clinical trials for several cancers.[4] These findings suggest the potential for in vivo efficacy of this compound derivatives, warranting further investigation in preclinical animal models.

Conclusion and Future Directions

The in vitro data strongly supports the anticancer potential of this compound derivatives, with some compounds exhibiting potency comparable to the standard drug methotrexate while showing lower toxicity to normal cells. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling pathways like EGFR.

To further validate the therapeutic potential of this class of compounds, future research should focus on:

  • In vivo efficacy studies: Evaluating the most potent this compound derivatives in various cancer xenograft and patient-derived xenograft (PDX) models to determine their tumor growth inhibition, pharmacokinetic, and pharmacodynamic properties.

  • Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound compounds to better understand their mechanism of action and identify potential biomarkers for patient stratification.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating additional analogs to optimize potency, selectivity, and drug-like properties.

By addressing these key areas, the promising in vitro anticancer activity of this compound compounds can be translated into the development of novel and effective cancer therapeutics.

References

Comparing the fluorescent properties of 4-fluoro-1H-benzimidazole probes with existing sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of probes derived from the 4-fluoro-1H-benzimidazole scaffold against other established classes of fluorescent sensors. The data presented herein is intended to assist researchers in selecting appropriate fluorescent tools for applications ranging from bioimaging to the development of novel sensing assays.

Introduction to Benzimidazole-Based Fluorophores

Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core of various pharmacologically active agents. Their rigid, planar structure and extended π-conjugated system also endow them with intrinsic fluorescent properties, making them attractive scaffolds for the development of fluorescent probes.[1] The introduction of a fluorine atom, as in the this compound backbone, can modulate the electronic and photophysical properties of the resulting probes, influencing their brightness, environmental sensitivity, and spectral characteristics. However, as a class, benzimidazole derivatives often exhibit lower fluorescence quantum yields compared to other well-established fluorophores.[2][3]

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes these properties for representative fluorinated benzimidazole derivatives and compares them with widely used fluorescent sensors from other chemical classes.

Probe Class/DerivativeMax Excitation (λex, nm)Max Emission (λem, nm)Stokes Shift (Δλ, nm)Quantum Yield (Φ)Solvent/Conditions
Fluorinated Benzimidazole
FBBAP¹~355~450~950.013EtOH
Other Benzimidazole Derivatives
Benzimidazole-based pH Sensor (3c)[2]4025911890.016Phosphate Buffer (pH 7)
HPBI-based Boronic Acid Sensor[4]390480900.53 (after rxn)0.5% DMSO/H₂O
Coumarin Derivatives
Coumarin Derivative (4e)[5]~370~441~710.83Not Specified
Rhodamine Dyes
Rhodamine 6G[6]52454723HighEthanol
Rhodamine B[6]54556722HighEthanol
BODIPY Dyes
Unsubstituted BODIPY[7]5035129~1.0Methanol
BODIPY FL[8]5035129~1.0Water

¹(E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol

Signaling Mechanisms of "Turn-On" Fluorescent Probes

Many advanced fluorescent probes are designed as "turn-on" sensors. In their native state, their fluorescence is quenched. Upon interaction with a specific analyte, a chemical or conformational change occurs that restores fluorescence. A common mechanism for this process is the inhibition of Photoinduced Electron Transfer (PET).

In a typical PET-based sensor, the probe consists of a fluorophore linked to a receptor (quencher). In the "off" state, upon excitation, an electron is transferred from the receptor to the fluorophore, leading to non-radiative decay and thus, quenched fluorescence. When the receptor binds to its target analyte, its electron-donating ability is diminished, inhibiting the PET process and "turning on" the fluorescence.

PET_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Excitation_Off Light Excitation (hν) Fluorophore_Off Fluorophore* (Excited State) Excitation_Off->Fluorophore_Off Absorption No_Fluorescence No Fluorescence (Non-radiative decay) Fluorophore_Off->No_Fluorescence Quenching Quencher_Off Receptor (Quencher) Quencher_Off->Fluorophore_Off PET Quencher_On Receptor-Analyte Complex Ground_Off Ground State No_Fluorescence->Ground_Off Excitation_On Light Excitation (hν) Fluorophore_On Fluorophore* (Excited State) Excitation_On->Fluorophore_On Absorption Fluorescence Fluorescence (hν') Fluorophore_On->Fluorescence Emission Ground_On Ground State Fluorescence->Ground_On Analyte Target Analyte Analyte->Quencher_On Binding

Caption: Photoinduced Electron Transfer (PET) mechanism for a "turn-on" fluorescent probe.

Experimental Protocols

The following are generalized methodologies for the characterization of the key fluorescent properties of molecular probes.

Determination of Excitation and Emission Spectra

This procedure is used to identify the optimal wavelengths for excitation and emission of a fluorescent compound.

  • Instrumentation: A spectrofluorometer is required.

  • Sample Preparation:

    • Prepare a dilute stock solution of the fluorescent probe in a suitable solvent (e.g., ethanol, DMSO, or buffer).

    • Further dilute the stock solution to a final concentration where the absorbance at the excitation maximum is less than 0.1 to avoid inner filter effects.

  • Measurement Protocol:

    • Emission Spectrum: Set the spectrofluorometer to a fixed excitation wavelength (an estimate from the absorbance spectrum) and scan a range of emission wavelengths. The wavelength at which the fluorescence intensity is maximal is the maximum emission wavelength (λem).

    • Excitation Spectrum: Set the emission monochromator to the determined λem and scan a range of excitation wavelengths. The wavelength that produces the highest fluorescence intensity is the maximum excitation wavelength (λex).

    • The Stokes Shift is calculated as the difference between the maximum emission and excitation wavelengths (Δλ = λem - λex).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is most common.

  • Materials:

    • Spectrofluorometer and UV-Vis Spectrophotometer.

    • The fluorescent probe sample.

    • A quantum yield standard with a known Φ value and similar spectral properties (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

  • Measurement Protocol:

    • Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

    • For each solution, measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum for each solution on the spectrofluorometer, using the same excitation wavelength for both the sample and standard.

    • Integrate the area under the emission curve for each spectrum.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent used for the sample and standard solutions.

References

Unlocking Potential: A Comparative Guide to the Docking of 4-Fluoro-1H-Benzimidazole Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 4-fluoro-1H-benzimidazole derivatives reveals their promising potential as inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of their docking studies against various proteins implicated in cancer, microbial infections, and neurological disorders, supported by experimental data and detailed protocols for researchers in drug discovery.

The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological macromolecules. Recent in silico docking studies have highlighted the potential of its derivatives to bind effectively to the active sites of various enzymes and receptors, suggesting a broad spectrum of pharmacological activities. This comparative guide synthesizes findings from multiple studies to offer a clear overview of their binding affinities and interaction patterns.

Comparative Docking Performance

Molecular docking simulations are crucial in predicting the binding affinity and orientation of a ligand within a protein's active site. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with more negative values indicating stronger binding. The following table summarizes the docking scores of various this compound derivatives against several key protein targets.

Derivative TypeTarget Protein (PDB ID)Therapeutic AreaBest Docking Score (kcal/mol)Interacting Residues
Benzimidazole chlorophenyl propanone analogueDNA Gyrase B (4KFG)Antibacterial-8.4HIS388[1]
Benzimidazole-1-yl-1-(4-chlorophenyl)propan-1-one hybridCytochrome P450 (3MDV)AntifungalNot specifiedPHE-407, GLN-203, ALA-202[1]
5-fluoro-1H-benzo[d]imidazole derivativesUreaseAntibacterialNot specifiedNot specified[2]
4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzohydrazidePhosphofructokinase-2AntimicrobialNot specifiedNot specified[3]
Keto-benzimidazoles with sulfonyl substituentsEGFR (wild-type)Anticancer-8.1Not specified[4]
Keto-benzimidazoles with sulfonyl substituentsEGFR (T790M mutant)Anticancer-8.4Not specified[4]
Benzimidazole-based thiadiazole (fluoro-substituted)α-amylaseAntidiabeticNot specifiedNot specified[5]
Benzimidazole-based thiadiazole (fluoro-substituted)α-glucosidaseAntidiabeticNot specifiedNot specified[5]
1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzimidazole-5-carboxylateAcetylcholinesterase (AChE)Alzheimer's DiseaseNot specifiedNot specified[6]

Key Insights from Docking Studies

The presented data highlights the versatility of the this compound scaffold. The fluorine substitution often enhances binding affinity through various interactions, including hydrogen bonding and hydrophobic contacts. For instance, in the study targeting DNA Gyrase B, a derivative formed a crucial hydrogen bond with the HIS388 residue, contributing to its strong binding energy of -8.4 kcal/mol.[1] Similarly, docking studies against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, have shown that keto-benzimidazoles with sulfonyl substituents can achieve high binding affinities in both wild-type and mutant forms.[4]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines the typical steps involved in performing molecular docking studies with this compound derivatives, based on methodologies reported in the literature.[1][4][7]

1. Ligand Preparation:

  • The 2D structures of the this compound derivatives are sketched using chemical drawing software (e.g., ChemSketch, MarvinSketch).

  • These 2D structures are then converted to 3D structures.

  • Energy minimization of the 3D structures is performed using a suitable force field (e.g., Universal Force Field - UFF) to obtain a stable conformation.

  • The final structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, which is crucial for defining hydrogen bond donors and acceptors.

  • Gasteiger or Kollman charges are assigned to the protein atoms.

  • The prepared protein is saved in a compatible format (e.g., .pdbqt).

3. Molecular Docking Simulation:

  • The prepared ligand and protein files are loaded into the docking software (e.g., AutoDock Vina).

  • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • The docking simulation is run. The software will generate multiple binding poses of the ligand in the protein's active site and calculate the corresponding binding affinities (docking scores).

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein in the best binding pose are visualized and analyzed using software like Discovery Studio or PyMOL. This includes identifying hydrogen bonds, hydrophobic interactions, and other key contacts.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Sketching l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 docking Molecular Docking Simulation l3->docking p1 Download from PDB p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p3->docking analysis Analysis of Results docking->analysis

A generalized workflow for molecular docking studies.

Visualizing the Interaction: A Conceptual Diagram

The interaction between a this compound derivative and a protein's binding pocket is a complex interplay of various forces. The following diagram illustrates a hypothetical binding mode.

Ligand_Protein_Interaction cluster_protein Protein Binding Pocket cluster_ligand This compound Derivative p1 Hydrophobic Pocket p2 H-bond Donor p3 H-bond Acceptor p4 Pi-Stacking Residue l_benz Benzimidazole Core l_benz->p3 H-bond l_benz->p4 Pi-Stacking l_fluoro Fluoro Group l_fluoro->p1 Hydrophobic Interaction l_r R-Group l_r->p2 H-bond

Conceptual diagram of ligand-protein interactions.

References

A Head-to-Head Comparison of the Antimicrobial Efficacy of 4-Fluoro-1H-Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Benzimidazole scaffolds, particularly those incorporating fluorine atoms, have garnered significant attention due to their potent and broad-spectrum antimicrobial activities. The introduction of fluorine can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a head-to-head comparison of the antimicrobial efficacy of various 4-fluoro-1H-benzimidazole analogs, supported by experimental data from recent studies.

Quantitative Antimicrobial Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several fluoro-benzimidazole derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.

Compound ID/ReferenceStructure/SubstitutionTarget MicroorganismMIC (µg/mL)Reference
Compound 18 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazideEscherichia coli O157:H70.49[1]
Escherichia coli ATCC 87390.98[1]
Escherichia coli ATCC 352180.98[1]
Salmonella typhimurium ATCC 133110.98[1]
Compound 14 2-(m-fluorophenyl)-benzimidazoleBacillus subtilis7.81[2]
Compound 18 2-(m-fluorophenyl)-5-methyl-benzimidazoleBacillus subtilis7.81[2]
Gram-negative bacteria (general)31.25[2]
TFBZ 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-olMethicillin-resistant Staphylococcus aureus (MRSA)4[3]
Compound 4k N-substituted 6-chloro-1H-benzimidazole derivativeMethicillin-susceptible Staphylococcus aureus (MSSA)2-4[4]
Methicillin-resistant Staphylococcus aureus (MRSA)2-4[4]
Candida albicans8[4]
Aspergillus niger16[4]

Note: The specific position of the fluoro-substitution on the benzimidazole ring may vary among the cited studies. The table includes compounds with fluorine on the benzimidazole core or on phenyl rings attached to the core, reflecting the available research.

Experimental Protocols

The antimicrobial activity of the synthesized compounds is predominantly evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) for 18-24 hours.

    • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The diluted microbial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

    • Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also typically tested as a positive control.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density at 600 nm.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the benzimidazole analogs.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture B Standardize Inoculum (0.5 McFarland) A->B E Inoculate Plate with Microbial Suspension B->E C Prepare Compound Stock Solution D Serial Dilutions in Microtiter Plate C->D D->E F Incubate Plate (e.g., 24h at 37°C) E->F G Visually Inspect for Growth or Measure OD F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action can vary for different benzimidazole derivatives, they are known to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include:

  • Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to disruption of membrane integrity and cell death.[6]

  • Disruption of Microtubule Formation: Some benzimidazole compounds bind to tubulin, preventing its polymerization into microtubules. This disrupts processes like cell division and intracellular transport.

  • Inhibition of Nucleic Acid and Protein Synthesis: Benzimidazole derivatives, due to their structural similarity to purine nucleosides, can interfere with the synthesis of DNA, RNA, and proteins.[6]

The following diagram illustrates a simplified potential mechanism of action for benzimidazole antimicrobials.

Benzimidazole_MoA cluster_cell Microbial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects Benzimidazole Fluoro-Benzimidazole Analog Tubulin Tubulin Benzimidazole->Tubulin binds Ergosterol Ergosterol Synthesis Enzymes Benzimidazole->Ergosterol inhibits Enzymes DNA/RNA Polymerases Benzimidazole->Enzymes interferes with Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Membrane_Damage Cell Membrane Damage Ergosterol->Membrane_Damage Synthesis_Inhibition Inhibition of DNA/RNA & Protein Synthesis Enzymes->Synthesis_Inhibition Cell_Death Cell Death Microtubule_Disruption->Cell_Death Membrane_Damage->Cell_Death Synthesis_Inhibition->Cell_Death

Caption: Potential Mechanisms of Action for Benzimidazole Antimicrobials.

This guide provides a comparative overview based on currently available literature. Further research is necessary for a comprehensive understanding of the structure-activity relationships and to fully elucidate the mechanisms of action for this promising class of antimicrobial compounds.

References

Validation of a synthetic pathway for the large-scale production of 4-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Large-Scale Synthesis of 4-Fluoro-1H-benzimidazole

This guide provides a comprehensive validation of a proposed synthetic pathway for the large-scale production of this compound, a critical intermediate in pharmaceutical synthesis. The performance of this pathway is objectively compared against a traditional alternative, with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their manufacturing processes.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route for large-scale production hinges on several key metrics, including chemical yield, product purity, reaction efficiency, and overall cost-effectiveness. This section presents a head-to-head comparison of the proposed validated pathway and a traditional method for synthesizing this compound.

Table 1: Quantitative Comparison of Synthetic Pathways

ParameterValidated PathwayTraditional Pathway
Overall Yield 85-90%60-70%
Purity (by HPLC) >99.5%98-99%
Reaction Time 8-10 hours16-20 hours
Key Reagents 3,4-Difluoronitrobenzene, Formic Acid, Sodium Dithionite2-Fluoro-6-nitroaniline, Formic Acid, Iron/HCl
Solvent System Ethanol/WaterAcetic Acid/Water
Purification Method RecrystallizationColumn Chromatography
Scalability Readily scalable to >100 kgLimited by chromatographic purification
Safety Concerns Use of sodium dithionite requires inert atmosphere.Use of strong acid (HCl) and handling of iron powder.
Cost-Effectiveness High yield and shorter reaction time reduce overall cost.Lower initial reagent cost, but purification is expensive.

Experimental Protocols

Detailed methodologies for the validated and traditional synthetic pathways are provided below. These protocols are intended for experienced synthetic chemists and should be performed in a controlled laboratory environment with appropriate safety precautions.

Validated Synthetic Pathway: Reductive Cyclization of 3,4-Difluoronitrobenzene

This pathway involves a one-pot reductive cyclization of 3,4-difluoronitrobenzene with formic acid in the presence of sodium dithionite.

Materials:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Formic Acid (5.0 eq)

  • Sodium Dithionite (3.0 eq)

  • Ethanol

  • Water

  • 5M Sodium Hydroxide solution

  • Activated Carbon

Procedure:

  • A solution of 3,4-difluoronitrobenzene in ethanol is prepared in a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Formic acid is added to the solution, and the mixture is heated to 50°C.

  • A solution of sodium dithionite in water is added dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 50-60°C.

  • After the addition is complete, the reaction is stirred at 60°C for an additional 4-5 hours until the starting material is consumed (monitored by TLC or HPLC).

  • The reaction mixture is cooled to room temperature, and the pH is adjusted to 8-9 with a 5M sodium hydroxide solution.

  • The precipitated crude product is collected by filtration and washed with cold water.

  • The crude product is dissolved in hot ethanol, treated with activated carbon, and filtered.

  • The filtrate is allowed to cool to room temperature, and the purified this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Traditional Synthetic Pathway: Condensation of 2-Fluoro-6-nitroaniline with Formic Acid followed by Reduction

This two-step pathway begins with the condensation of 2-fluoro-6-nitroaniline with formic acid, followed by a reduction of the nitro group.

Materials:

  • 2-Fluoro-6-nitroaniline (1.0 eq)

  • Formic Acid (10.0 eq)

  • Iron powder (5.0 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure: Step 1: N-Formylation of 2-Fluoro-6-nitroaniline

  • 2-Fluoro-6-nitroaniline is dissolved in an excess of formic acid, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess formic acid is removed under reduced pressure.

  • The residue is poured into ice-water, and the precipitated N-(2-fluoro-6-nitrophenyl)formamide is collected by filtration and dried.

Step 2: Reductive Cyclization

  • The N-(2-fluoro-6-nitrophenyl)formamide is dissolved in methanol.

  • Iron powder and a catalytic amount of concentrated hydrochloric acid are added to the solution.

  • The mixture is heated to reflux for 8-10 hours.

  • After completion, the reaction mixture is filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes, the following diagrams illustrate the validated synthetic pathway and a comparative workflow.

G Validated Synthetic Pathway for this compound A 3,4-Difluoronitrobenzene B One-Pot Reductive Cyclization A->B Formic Acid, Sodium Dithionite Ethanol/Water, 50-60°C C Crude this compound B->C D Recrystallization C->D Hot Ethanol, Activated Carbon E Pure this compound (>99.5%) D->E

Caption: A streamlined, one-pot synthesis with a simple purification step.

G Comparative Experimental Workflow cluster_0 Validated Pathway cluster_1 Traditional Pathway A1 Reaction Setup (1 hour) A2 Reductive Cyclization (6-8 hours) A1->A2 A3 Work-up & Isolation (1 hour) A2->A3 A4 Recrystallization (2-3 hours) A3->A4 End_A A4->End_A B1 N-Formylation (4-6 hours) B2 Work-up & Isolation (1 hour) B1->B2 B3 Reductive Cyclization (8-10 hours) B2->B3 B4 Work-up & Isolation (1 hour) B3->B4 B5 Column Chromatography (4-6 hours) B4->B5 End_B B5->End_B Start Start->A1 Start->B1

Caption: A workflow comparison highlighting the time and step advantages of the validated pathway.

A Comparative Guide to the Cross-Reactivity of 4-Fluoro-1H-Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. The 4-fluoro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1][2] While often designed for a specific target, these compounds can exhibit off-target activity, leading to polypharmacology or adverse effects.[1] This guide provides a comparative analysis of the cross-reactivity of several this compound-based inhibitors, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Kinase Inhibition

To illustrate the cross-reactivity profiles of this compound-based inhibitors, this section presents data on compounds targeting different kinase families. Due to the limited availability of comprehensive public data for a single this compound derivative against a wide kinase panel, data from structurally related benzimidazole inhibitors are included to provide a broader context for selectivity and off-target effects.

Table 1: Cross-Reactivity Profile of a Benzimidazole-Based PI3K/mTOR Inhibitor (DHW-221)

DHW-221 is a novel benzimidazole derivative identified as a dual PI3K/mTOR inhibitor.[3] Its activity against different PI3K isoforms and mTOR is crucial for its therapeutic potential.

Target KinaseDHW-221 IC50 (nM)NVP-BEZ235 (Comparator) IC50 (nM)
PI3KαData not provided4
PI3KβData not provided75
PI3KγData not provided7
PI3KδData not provided5
mTORData not provided6

Data for comparator NVP-BEZ235 is widely available in the literature. While the specific IC50 values for DHW-221 were not detailed in the provided search results, it was noted to be a dual PI3K/mTOR inhibitor with antitumor activity.[3]

Table 2: Cross-Reactivity Profile of Benzimidazole-Based Aurora Kinase Inhibitors

Several benzimidazole derivatives have been developed as inhibitors of Aurora kinases, which are key regulators of mitosis.[4][5][6] The selectivity against different Aurora kinase isoforms and other kinases is a critical aspect of their development.

CompoundTarget KinaseIC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)
DanusertibAurora-A13ABL-
(PHA-739358)Aurora-B79RET-
Aurora-C61TRK-A-
AlisertibAurora-A1.2Aurora-B396.5
(MLN8237)
AMG 900Aurora-A5--
Aurora-B4
Aurora-C1
PF-03814735Aurora-A5FLT3, JAK2, TrkB≥90% inhibition at 100nM
Aurora-B0.8

This table combines data for several well-characterized Aurora kinase inhibitors, some of which are based on or are structurally related to the benzimidazole scaffold.[7]

Table 3: Cross-Reactivity Profile of a Benzimidazole-Based BRAF Inhibitor

Benzimidazole scaffolds have also been utilized to develop inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[8][9]

Compound ReferenceTarget KinaseIC50 (µM)Off-Target Kinase(s)Off-Target IC50 (µM)
12l (from[9])V600E BRAF0.49wild-type BRAF0.84
CRAF>10

Compound 12l is a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative.[9]

II. Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments commonly cited in cross-reactivity studies.

Kinase Inhibition Assays

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

1. Radiometric Kinase Assay (Gold Standard):

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) from ATP to a specific substrate by the kinase.[10][11]

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • After a set incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase activity against the inhibitor concentration.[10]

2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays:

  • Principle: This assay format uses a lanthanide donor fluorophore and an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated and bound by a specific antibody), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.

  • Procedure:

    • The kinase, a fluorescently labeled substrate, and the inhibitor are incubated together.

    • ATP is added to start the kinase reaction.

    • A detection solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

    • After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of the kinase.

    • IC50 values are determined from the dose-response curve.

Selectivity Profiling

Objective: To assess the activity of an inhibitor against a broad panel of kinases to determine its selectivity profile.

KINOMEscan® (Binding Assay):

  • Principle: This is a competition-based binding assay that quantitatively measures the interaction of an inhibitor with a large number of kinases. It does not measure enzymatic activity but rather the ability of the compound to displace a ligand from the ATP-binding site of the kinase.

  • Procedure:

    • A library of DNA-tagged kinases is used.

    • Each kinase is incubated with the test inhibitor and an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

    • A lower amount of bound kinase indicates that the test inhibitor has displaced it from the immobilized ligand.

    • Results are often reported as percent inhibition at a given concentration or as a dissociation constant (Kd).

III. Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by benzimidazole-based inhibitors and a typical workflow for inhibitor profiling.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor DHW-221 (Benzimidazole Derivative) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent target of benzimidazole inhibitors.[3][12][13]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission Inhibitor Benzimidazole-based Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB Kinase_Inhibitor_Workflow Compound Benzimidazole Derivative Synthesis Primary_Screen Primary Screening (Target Kinase Assay) Compound->Primary_Screen Hit_Validation Hit Validation (IC50 Determination) Primary_Screen->Hit_Validation Selectivity_Profiling Selectivity Profiling (KINOMEscan®) Hit_Validation->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

References

Establishing the Metabolic Stability of 4-Fluoro-1H-Benzimidazole Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, establishing a favorable metabolic profile is a critical hurdle. A compound's metabolic stability directly influences its half-life, bioavailability, and dosing regimen.[1][2] Poor stability can lead to rapid clearance from the body, diminishing therapeutic efficacy, or the formation of toxic metabolites.[1] Consequently, medicinal chemists continually seek structural motifs that enhance metabolic robustness.

The introduction of fluorine into drug candidates is a widely recognized strategy to improve pharmacokinetic properties.[3][4] The strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[4][5] By strategically placing fluorine atoms at metabolically vulnerable positions, or "soft spots," researchers can effectively block oxidative metabolism, thereby enhancing the compound's stability and prolonging its therapeutic effect.[4][6][7] This guide provides a comparative analysis of the metabolic stability of drug candidates featuring the 4-fluoro-1H-benzimidazole scaffold, supported by experimental data and detailed protocols.

Performance of the this compound Scaffold

The 2-phenyl-1H-benzimidazole framework is a privileged scaffold in medicinal chemistry. However, it can be susceptible to metabolic degradation. Recent studies demonstrate that the introduction of a fluorine atom onto the phenyl ring, specifically creating a 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, can significantly enhance metabolic stability.[8] This modification serves to protect the molecule from oxidative metabolism without negatively impacting its desired biological activity, in this case, allosteric modulation of the GABA-A receptor.[8]

In a study using human liver microsomes (HLMs), a primary tool for evaluating Phase I metabolism, compounds with the 2-(4-fluorophenyl)-1H-benzo[d]imidazole core showed improved metabolic profiles. The primary metabolic transformation observed was the formation of a single hydroxylated metabolite, indicating that the fluorinated scaffold helps generate compounds with suitable metabolic stability for further development.[8]

Compound ScaffoldKey FindingMetabolic OutcomeReference
2-(4-fluorophenyl)-1H-benzo[d]imidazole Single-site fluorination at the 4-position of the phenyl ring.Enhanced metabolic stability; formation of a single hydroxylated metabolite (M1) in a 10.87% yield.[8]
Comparison with Non-Fluorinated Benzimidazole Alternatives

To appreciate the advantage of the fluoro-substitution, it is useful to compare it with non-fluorinated benzimidazole analogs. The benzimidazole core and its substituents are known to be susceptible to various metabolic reactions.[9][10] Studies on related N-benzyl benzimidazole compounds using mouse hepatic microsomes have identified metabolic hotspots on both the benzimidazole core and its appended rings.[9]

Below is a table summarizing representative metabolic stability data for non-fluorinated N-benzyl benzimidazole derivatives. The data, presented as the percentage of the compound remaining after a 30-minute incubation with mouse liver microsomes, illustrates a range of stabilities and highlights the potential for significant metabolism in the absence of shielding groups like fluorine.

Compound IDStructure (N-benzyl benzimidazole core)% Remaining (30 min) in Mouse Liver MicrosomesReference
1 Unsubstituted19.3 ± 4.2[9]
2 4-Methoxybenzyl3.5 ± 1.2[9]
3 4-Chlorobenzyl47.7 ± 1.6[9]
4 3,4-Dichlorobenzyl72.8 ± 1.7[9]

Data adapted from a study on Francisella tularensis Enoyl-Reductase (FabI) Inhibitors to illustrate the metabolic profile of a non-fluorinated benzimidazole series.[9]

The comparison suggests that while other substitutions (like chlorine) can improve stability, the benzimidazole scaffold is often metabolically active. The strategic placement of fluorine, as seen in the this compound scaffold, is a targeted approach to block common sites of oxidative metabolism, often leading to more predictable and favorable metabolic outcomes.[6][8]

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. The two most common and foundational assays are the liver microsomal stability assay and the hepatocyte stability assay.[11][12]

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate a compound's susceptibility to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[11][13]

1. Materials and Reagents:

  • Pooled liver microsomes (human or other species)[14]

  • Test compounds and positive control compounds (e.g., midazolam, verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[15]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][15]

  • Quenching solution (e.g., cold acetonitrile or methanol containing an internal standard)[2]

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[2]

2. Procedure:

  • Preparation: Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO) and create working solutions by diluting in buffer.[15] Thaw liver microsomes on ice.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, followed by the microsomal solution (final concentration typically 0.5-1.0 mg/mL). Add the test compound (final concentration typically 1 µM).[13]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[8]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[8][13] Record this as time zero (T0).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of the cold quenching solution.[13]

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[14]

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[13][16]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay is considered a more comprehensive model as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[11][17][18]

1. Materials and Reagents:

  • Cryopreserved primary hepatocytes (human or other species)[19]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive control compounds (e.g., 7-hydroxycoumarin, diclofenac)

  • Quenching solution (e.g., cold acetonitrile with internal standard)

  • All other equipment as listed in the microsomal assay protocol.

2. Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[16]

  • Pre-incubation: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a CO2 incubator for 10-15 minutes to allow cells to equilibrate.[16]

  • Initiation: Add the test compound (final concentration typically 1-2 µM) to the wells to initiate the assay.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a separate plate containing the cold quenching solution.

  • Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal stability protocol (centrifugation and LC-MS/MS analysis).

3. Data Analysis:

  • Data analysis is similar to the microsomal assay. The elimination rate constant (k) is determined from the slope of the ln(% remaining) vs. time plot.

  • Calculate half-life (t½) and intrinsic clearance (CLint) using the following formulas:[16]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/10^6 cells) = (k / cell density) * 1000

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of a typical metabolic stability study and the underlying principle of using fluorine to enhance drug candidate viability.

G cluster_prep Preparation cluster_assay Incubation Assay cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks prep_bio Prepare Biological Matrix (Microsomes or Hepatocytes) prep_reagents Prepare Buffers & Cofactor Solutions (NADPH) mix Combine Compound & Matrix prep_reagents->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction (Add Cofactors) preincubate->initiate timepoint Incubate & Sample at Time Points initiate->timepoint quench Quench Reaction (Add Acetonitrile) timepoint->quench process Process Samples (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate % Remaining analyze->calculate determine Determine k, t½, CLint calculate->determine

Caption: Workflow for in vitro metabolic stability assays.

G cluster_0 Alternative Scaffold: Non-Fluorinated Benzimidazole cluster_1 Target Scaffold: this compound start1 Non-Fluorinated Benzimidazole metabolism1 Metabolic 'Soft Spot' (e.g., Phenyl Ring) start1->metabolism1 outcome1 Rapid Oxidation by CYP450 Enzymes metabolism1->outcome1 result1 Low Metabolic Stability (High Clearance, Short t½) outcome1->result1 start2 This compound metabolism2 Fluorine 'Shields' Metabolic Soft Spot start2->metabolism2 outcome2 Oxidation is Blocked (Strong C-F Bond) metabolism2->outcome2 result2 High Metabolic Stability (Low Clearance, Long t½) outcome2->result2

Caption: Logic of metabolic stabilization via fluorination.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-fluoro-1H-benzimidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a detailed, step-by-step protocol for the proper disposal of 4-fluoro-1H-benzimidazole, a vital heterocyclic compound in contemporary drug discovery.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. Benzimidazole derivatives are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A laboratory coat that is long-sleeved and impermeable.Protects against contamination of personal clothing.
Respiratory Protection An N95-rated respirator or higher, especially when handling powders or generating dust.Prevents inhalation of potentially harmful airborne particles.
Hazard Profile of Benzimidazole Derivatives

Quantitative toxicological data for this compound is not extensively documented. However, data from closely related benzimidazole compounds provide a strong indication of its potential hazards. This information underscores the necessity of treating it as a hazardous substance.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

Note: This data is based on analogous benzimidazole compounds and should be considered representative of the potential hazards of this compound.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Waste_Container Prepare Labeled Hazardous Waste Container PPE->Waste_Container 1. Prepare Solid_Waste Collect Solid Waste (e.g., contaminated weigh paper, tips) Waste_Container->Solid_Waste 2. Collect Liquid_Waste Collect Liquid Waste (e.g., solutions in organic solvents) Waste_Container->Liquid_Waste 2. Collect Secure_Storage Store in a Designated, Secure, and Ventilated Area Solid_Waste->Secure_Storage 3. Store Liquid_Waste->Secure_Storage 3. Store Segregation Ensure Segregation from Incompatible Chemicals EHS_Pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) or a Licensed Waste Contractor Secure_Storage->EHS_Pickup 4. Dispose

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound waste.

Detailed Methodologies
  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be treated as hazardous waste.

    • Solid Waste: Collect solid waste in a dedicated, robust, and sealable hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a container designated for flammable or halogenated organic liquid waste, as appropriate for the solvent used.

  • Containerization and Labeling:

    • Use containers that are chemically compatible with benzimidazole derivatives and any solvents. The original product container, if in good condition, is often a suitable choice for unused material.

    • The waste container must be in excellent condition, free from leaks or cracks, and have a secure, tightly fitting lid.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.

  • Interim Storage:

    • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

    • Maintain segregation of waste streams. For instance, store containers of this compound waste away from strong acids, bases, and oxidizing agents.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never attempt to dispose of this compound through incineration or by treating it as general laboratory trash.

Logical Relationships in Waste Management

G cluster_generation Waste Generation cluster_handling Safe Handling & Collection cluster_disposal_path Disposal Pathway This compound This compound PPE Appropriate PPE This compound->PPE Segregation Segregated Waste Streams This compound->Segregation Labeling Proper Labeling This compound->Labeling EHS Institutional EHS PPE->EHS Segregation->EHS Labeling->EHS Contractor Licensed Waste Contractor EHS->Contractor Landfill Hazardous Waste Landfill Contractor->Landfill Incineration High-Temperature Incineration Contractor->Incineration

Caption: A diagram illustrating the logical flow from waste generation to final disposal for this compound.

By adhering to these rigorous disposal procedures, laboratory professionals can ensure the safe management of this compound, thereby protecting personnel, the environment, and maintaining full regulatory compliance.

Personal protective equipment for handling 4-fluoro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 4-fluoro-1H-benzimidazole. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline solid that is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment

A comprehensive summary of the required PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Hand Protection Double gloving with a thicker, chemically resistant outer glove (e.g., Neoprene) over a standard nitrile inner glove.Provides robust protection against potential skin contact and absorption. Nitrile gloves alone offer poor resistance to some aromatic and halogenated compounds.
Eye Protection Tightly fitting chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.Protects eyes from dust particles and potential splashes, which could cause serious eye damage.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.Protects the respiratory system from irritation that may be caused by inhaling the crystalline solid.
Body Protection A full-length laboratory coat, buttoned completely. Consider a chemically resistant apron when handling larger quantities.Protects skin and personal clothing from contamination.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound is_solid Is the compound in solid form? start->is_solid in_fume_hood Are you working in a certified chemical fume hood? is_solid->in_fume_hood Yes splash_risk Is there a risk of splashing or significant dust generation? in_fume_hood->splash_risk Yes ppe_level_2 Enhanced PPE: - Standard PPE - N95 Respirator in_fume_hood->ppe_level_2 No ppe_level_1 Standard PPE: - Double gloves (Nitrile inner, Neoprene outer) - Safety goggles - Lab coat splash_risk->ppe_level_1 No ppe_level_3 Maximum PPE: - Enhanced PPE - Face shield splash_risk->ppe_level_3 Yes end Proceed with caution ppe_level_1->end ppe_level_2->end ppe_level_3->end

Caption: PPE selection workflow for handling this compound.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that a certified chemical fume hood is operational.

    • Prepare a designated and clearly labeled waste container for halogenated organic waste.

    • Have an emergency eyewash and safety shower accessible and unobstructed.

  • Handling the Compound:

    • Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation risk.

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

    • If weighing the compound, do so within the fume hood or in an enclosure that minimizes dust dispersion.

  • Post-Handling:

    • Thoroughly clean all equipment and surfaces that have come into contact with the chemical. The rinsate from cleaning should be collected as hazardous waste.

    • Carefully remove PPE, avoiding cross-contamination. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.

Operational Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

Operational_Workflow start Start: Prepare for Handling don_ppe Don Appropriate PPE start->don_ppe prepare_workspace Prepare Workspace in Fume Hood don_ppe->prepare_workspace handle_chemical Handle this compound prepare_workspace->handle_chemical clean_up Clean Equipment and Workspace handle_chemical->clean_up dispose_waste Segregate and Dispose of Waste clean_up->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated aromatic compound, it must be treated as hazardous waste.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be specifically marked for "Halogenated Organic Waste." Do not mix with non-halogenated waste.

  • Liquid Waste:

    • Any solutions containing this compound and rinsates from cleaning glassware must also be collected in a designated container for halogenated liquid waste.

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations.

Disclaimer: This guide is intended to provide essential safety and handling information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical before use.

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